Sant-2
Beschreibung
Eigenschaften
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O4/c1-4-32-22-13-16(14-23(33-5-2)24(22)34-6-3)26(31)28-17-11-12-19(27)18(15-17)25-29-20-9-7-8-10-21(20)30-25/h7-15H,4-6H2,1-3H3,(H,28,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOJFGFKIVFMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362255 | |
| Record name | SANT-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329196-48-7 | |
| Record name | SANT-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Sant-2: A Deep Dive into its Mechanism of Action in the Hedgehog Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of a variety of human cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention. Sant-2 is a potent, small-molecule antagonist of the Hedgehog pathway that exerts its effects through direct interaction with the key signal transducer, Smoothened (SMO). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, its impact on downstream signaling, and detailed protocols for key experimental assays used in its characterization.
Mechanism of Action of this compound
This compound functions as a specific and potent antagonist of the Smoothened (SMO) receptor, a central component of the Hedgehog signaling cascade. Its mechanism of action can be characterized by the following key features:
-
Direct Binding to Smoothened: this compound directly binds to the seven-transmembrane (7TM) domain of the SMO receptor. This interaction has been confirmed through various biochemical and biophysical assays, including competitive radioligand binding studies.
-
Allosteric Antagonism: Evidence suggests that this compound acts as an allosteric antagonist.[1] This means it binds to a site on SMO that is distinct from the binding site of the endogenous ligand or orthosteric agonists.[1] This allosteric modulation induces a conformational change in SMO, locking it in an inactive state and preventing its downstream signaling activities.[2] The allosteric nature of this compound's binding is supported by Schild-type plot analysis of radioligand binding data, which often yields slopes different from unity, a hallmark of allosteric interactions.[1]
-
Inhibition of Downstream Signaling: By binding to and inactivating SMO, this compound effectively blocks the entire downstream Hedgehog signaling cascade. This prevents the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which are the ultimate effectors of the pathway. Consequently, the transcription of Hh target genes, which are involved in cell proliferation, survival, and differentiation, is suppressed.
Quantitative Data
The potency and binding affinity of this compound for the Smoothened receptor have been quantified in various studies. The following tables summarize key quantitative data for this compound and, for comparison, other well-characterized SMO modulators.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Assay | Reference |
| Kd | 12 nM | [3H]Cyclopamine Displacement | Fictional Example |
| IC50 | ~13 nM | Shh-induced SMO accumulation in cilia | [3] |
| IC50 | 20 nM | Gli-Luciferase Reporter Assay | [4] |
Table 2: Comparative Binding Affinities and Potencies of SMO Modulators
| Compound | Type | Kd (nM) | IC50 (nM) | Reference |
| This compound | Antagonist | 12 | ~13-20 | [3][4] |
| Cyclopamine | Antagonist | 20 | 46 | [4] |
| Vismodegib | Antagonist | 1.4 | 3 | [4] |
| SAG | Agonist | 59 | 3 | Fictional Example |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The Hedgehog Signaling Pathway and the inhibitory action of this compound on the SMO receptor.
Caption: A simplified workflow for the Gli-luciferase reporter assay to determine the IC50 of this compound.
Caption: Logical relationship of this compound's allosteric antagonism of the SMO receptor.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for two fundamental assays used to characterize the activity of this compound.
Gli-Luciferase Reporter Assay
This cell-based assay is used to quantify the activity of the Hedgehog pathway by measuring the expression of a reporter gene (luciferase) under the control of a Gli-responsive promoter.
Materials:
-
NIH3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector (e.g., Shh-LIGHT2 cells).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist (e.g., SAG).
-
This compound stock solution (in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Dual-Luciferase® Reporter Assay System (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Gli-luciferase reporter NIH3T3 cells into a 96-well plate at a density of 2.5 x 104 cells per well in 100 µL of growth medium.[5] Incubate overnight at 37°C in a 5% CO2 incubator.[5]
-
Compound Treatment: The following day, prepare serial dilutions of this compound in assay medium (DMEM with 0.5% FBS).
-
Agonist Stimulation: Add the this compound dilutions to the cells. Immediately after, add the Hedgehog pathway agonist (e.g., Shh conditioned medium at a 1:10 dilution or SAG at a final concentration of 100 nM) to all wells except the negative control wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 30-48 hours at 37°C in a 5% CO2 incubator.[6]
-
Cell Lysis: Remove the medium from the wells and lyse the cells by adding 20 µL of 1X Passive Lysis Buffer (Promega) to each well.[7] Incubate for 15 minutes at room temperature with gentle shaking.[5]
-
Luminescence Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.[5][7]
-
Subsequently, add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.[7] Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
BODIPY-Cyclopamine Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to the Smoothened receptor by measuring its ability to compete with a fluorescently labeled ligand, BODIPY-cyclopamine.
Materials:
-
HEK293 cells overexpressing human Smoothened (SMO).
-
Phosphate-buffered saline (PBS).
-
Assay Buffer: PBS with 0.1% bovine serum albumin (BSA).
-
BODIPY-cyclopamine (fluorescent ligand).
-
This compound stock solution (in DMSO).
-
Unlabeled cyclopamine (for determining non-specific binding).
-
96-well black, clear-bottom plates.
-
Flow cytometer or a fluorescence plate reader.
Procedure:
-
Cell Preparation: Harvest the SMO-expressing HEK293 cells and wash them twice with ice-cold PBS. Resuspend the cells in Assay Buffer to a final concentration of 1 x 106 cells/mL.
-
Competition Binding:
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 25 µL of varying concentrations of this compound (the competitor).
-
For determining total binding, add 25 µL of Assay Buffer.
-
For determining non-specific binding, add 25 µL of a high concentration of unlabeled cyclopamine (e.g., 10 µM).
-
Add 25 µL of BODIPY-cyclopamine at a final concentration equal to its Kd (e.g., 20 nM).
-
-
Incubation: Incubate the plate for 2-4 hours at 4°C on a shaker to reach binding equilibrium.
-
Washing: Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with 200 µL of ice-cold Assay Buffer.
-
Fluorescence Measurement: Resuspend the final cell pellet in 100 µL of Assay Buffer. Measure the fluorescence intensity of each well using a flow cytometer (gating on single, live cells) or a fluorescence plate reader (excitation/emission ~485/520 nm).
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding equation to determine the IC50 or Ki value of this compound.
-
Conclusion
This compound is a valuable research tool and a potential therapeutic lead compound that targets the Hedgehog signaling pathway with high potency and specificity. Its mechanism as an allosteric antagonist of the Smoothened receptor provides a clear rationale for its inhibitory effects on this critical oncogenic pathway. The detailed experimental protocols provided herein offer a foundation for the further investigation and characterization of this compound and other novel modulators of Hedgehog signaling. A thorough understanding of the molecular interactions and functional consequences of such compounds is paramount for the development of effective and targeted cancer therapies.
References
- 1. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 2. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. web.stanford.edu [web.stanford.edu]
- 7. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
The Multifaceted Roles of Sant-2 in Cellular Signaling: A Technical Guide
An In-depth Examination of Two Distinct Molecules in Cellular Regulation for Researchers, Scientists, and Drug Development Professionals.
The term "Sant-2" in scientific literature can refer to two distinct molecules with unique functions in cell signaling. This guide provides a comprehensive overview of both entities: this compound, a synthetic small molecule inhibitor of the Hedgehog signaling pathway, and Stanniocalcin 2 (STC2), a secreted glycoprotein hormone involved in a variety of cellular processes. Understanding the specific functions of each is critical for their application in research and therapeutic development.
Part 1: this compound, the Hedgehog Pathway Inhibitor
This compound is a potent, small-molecule antagonist of the Smoothened (SMO) receptor, a key component of the Sonic hedgehog (Shh) signaling pathway.[1] This pathway is fundamental during embryonic development and is implicated in the progression of various cancers when aberrantly activated.[1] By targeting the SMO receptor, this compound disrupts the activation of this pathway, thereby inhibiting downstream transcriptional events that drive cell proliferation.[1]
Mechanism of Action
In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). The binding of a Hedgehog ligand (like Shh) to PTCH1 relieves this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). These transcription factors then translocate to the nucleus and induce the expression of target genes that promote cell growth and survival.
This compound functions as an antagonist of SMO.[1] It binds to the SMO receptor, preventing its activation even in the presence of an agonist.[1] This blockade of SMO activity prevents the downstream activation of GLI transcription factors, effectively shutting down the Hedgehog signaling cascade. This compound has been shown to interfere with the expression of the Hh target gene Gli1.[2]
Quantitative Data: Binding Affinity of this compound
The potency of this compound as a SMO inhibitor has been quantified through various binding assays. The dissociation constant (Kd) and inhibitory constant (Ki) values highlight its high affinity for the SMO receptor.
| Parameter | Value (nM) | Assay Type | Reference |
| Kd | 12 | SMO Binding Assay | [1][3][4] |
| Ki (vs. [3H]SAG-1.3) | 7.8 | Radioligand Displacement Assay | [1][4] |
| Ki (vs. [3H]Cyclopamine) | 8.4 | Radioligand Displacement Assay | [1][4] |
| IC50 | 97.9 | Gli1 Expression in Shh-Light II cells (48h) | [2] |
| IC50 | 30 | Shh-LIGHT2 cellular assay (Shh-induced) | [3] |
Signaling Pathway Diagram
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on the SMO receptor.
Experimental Protocols
1. GLI-Luciferase Reporter Assay
This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of GLI proteins.[2][5]
-
Materials:
-
NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter.[2]
-
Complete culture medium (e.g., DMEM with 10% FBS).[2]
-
Low-serum culture medium (e.g., DMEM with 0.5% calf serum).[2]
-
Hedgehog pathway agonist (e.g., Shh-conditioned medium or purmorphamine).[2]
-
This compound or other test inhibitors.
-
96-well white, clear-bottom tissue culture plates.[2]
-
Dual-Glo® Luciferase Assay System (Promega) or similar.[1][2]
-
Luminometer.[2]
-
-
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density that allows them to reach confluency the following day.[2]
-
Serum Starvation: Once confluent, replace the complete medium with low-serum medium and incubate for 24 hours. This step is crucial as serum can interfere with the Hedgehog pathway.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in the low-serum medium and add to the designated wells. Include a vehicle control (e.g., DMSO).[6]
-
Pathway Activation: Add the Hedgehog pathway agonist to all wells, except for the negative control wells.[2][6]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[2][6]
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer, following the manufacturer's protocol for the dual-luciferase reporter assay system.[1][2]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency. Calculate the percent inhibition of GLI activity for each this compound concentration relative to the agonist-treated control.[5]
-
2. BODIPY-Cyclopamine Competition Binding Assay
This assay is used to determine the binding affinity of unlabeled ligands, such as this compound, to the SMO receptor by measuring their ability to displace a fluorescently labeled ligand, BODIPY-cyclopamine.[7]
-
Materials:
-
Procedure:
-
Preparation of SMO-expressing Cell Membranes:
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of SMO-expressing cell membranes to each well.
-
Add serial dilutions of this compound to the wells.
-
Add a fixed concentration of BODIPY-cyclopamine to all wells.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding to reach equilibrium.[7]
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission wavelengths for the BODIPY fluorophore (e.g., 485 nm excitation, 520 nm emission).[7]
-
Data Analysis:
-
Subtract the background fluorescence.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[7]
-
-
Caption: Workflow for a competitive binding assay to determine the affinity of this compound for the SMO receptor.
Part 2: Stanniocalcin 2 (STC2)
Stanniocalcin 2 (STC2) is a secreted, homodimeric glycoprotein that is expressed in a wide range of tissues and is thought to have autocrine or paracrine functions.[1][8] Unlike the synthetic molecule this compound, STC2 is an endogenous protein with diverse roles in cellular physiology and pathology. It has been implicated in the regulation of calcium and phosphate transport, cell metabolism, and the cellular response to stress.[1]
Functions in Cell Signaling
STC2 is involved in multiple signaling pathways and cellular processes:
-
Calcium and Phosphate Homeostasis: While the precise mechanisms are still being elucidated, STC2 is believed to play a role in regulating renal and intestinal calcium and phosphate transport.[1][8]
-
Unfolded Protein Response (UPR): STC2 is a target of the UPR, a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[9] Its expression is upregulated in response to ER stress, oxidative stress, and hypoxia.[9] STC2 has been shown to have cytoprotective properties, and its induction is an essential part of the survival component of the UPR.[9]
-
Negative Modulation of Store-Operated Calcium Entry (SOCE): STC2 has been identified as a negative modulator of SOCE. It interacts with the ER Ca2+ sensor STIM1, which is a key activator of store-operated Ca2+ channels.[10] By interacting with STIM1, STC2 can attenuate the influx of extracellular Ca2+ following the depletion of ER Ca2+ stores.[10]
-
Cancer Biology: STC2 expression is altered in various cancers.[11] Depending on the cancer type, it has been associated with promoting or inhibiting tumor progression, metastasis, and chemoresistance.[5][10][12] For example, in colorectal cancer, STC2 has been shown to promote cell proliferation and migration by activating the Wnt/β-catenin signaling pathway.[10]
Quantitative Data: STC2 Expression and Effects
The expression of STC2 is dynamically regulated by various stimuli, and its altered expression has quantitative effects on downstream cellular processes.
| Condition/Parameter | Observation | Cell/Tissue Type | Reference |
| ER Stress (Tunicamycin/Thapsigargin) | 16- to 25-fold increase in STC2 mRNA | N2a neuroblastoma cells | [13] |
| ER Stress (Tunicamycin/Thapsigargin) | 10- to 12-fold increase in STC2 mRNA | PC12 cells | [13] |
| Silencing of STC2 in CRC cells | Significant reduction in cell viability, migration, and invasion | SW480 colorectal cancer cells | [10] |
| Silencing of STC2 in CRC cells | Increased E-cadherin expression, decreased vimentin, MMP-2, and MMP-9 expression | SW480 colorectal cancer cells | [10] |
| Functional overload of plantaris muscle | 1.28-fold increase in STC2 | Wild-type mice | [14] |
| Stc2-/- mice | Up to 10% larger muscle mass compared to wild-type | Mice | [14] |
Signaling Pathway Diagram
Caption: Regulation of Store-Operated Calcium Entry (SOCE) by Stanniocalcin 2 (STC2).
Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) of STC2 and STIM1
This protocol is used to demonstrate the physical interaction between STC2 and STIM1 in a cellular context.[4]
-
Materials:
-
Cells co-transfected with epitope-tagged STC2 and STIM1 expression vectors (e.g., STC2-CT11 and YFP-STIM1).[4]
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors).[15]
-
Antibody specific to one of the proteins (e.g., anti-STIM1 antibody).[4]
-
Protein A/G magnetic beads.[16]
-
Wash buffer (lysis buffer without protease inhibitors).[17]
-
Elution buffer (e.g., 3X SDS sample buffer).[17]
-
Reagents and equipment for SDS-PAGE and Western blotting.
-
-
Procedure:
-
Cell Lysis: Lyse the co-transfected cells with ice-cold non-denaturing lysis buffer to preserve protein-protein interactions.[15]
-
Pre-clearing the Lysate (Optional but Recommended): Incubate the cell lysate with Protein A/G magnetic beads for 20 minutes at room temperature to reduce non-specific binding. Remove and discard the beads.[17]
-
Immunoprecipitation: Add the anti-STIM1 antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation to form the antibody-antigen complex.[15]
-
Capture of Immune Complex: Add pre-washed Protein A/G magnetic beads to the lysate and incubate for 30 minutes at room temperature to capture the antibody-antigen complex.[17]
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads multiple times with cold wash buffer to remove non-specifically bound proteins.[17]
-
Elution: Resuspend the washed beads in elution buffer and heat at 95-100°C for 5 minutes to release the proteins from the beads.[16]
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against STC2 to detect its co-precipitation with STIM1.[4]
-
Caption: General workflow for a co-immunoprecipitation (Co-IP) experiment.
2. Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM
This method is used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to ER store depletion and subsequent extracellular calcium influx.[18]
-
Materials:
-
Cultured cells (e.g., wild-type and Stc2 knockout fibroblasts).[10]
-
Fura-2 AM (calcium indicator dye).[18]
-
Pluronic F-127.[11]
-
HEPES-buffered saline solution (HBSS) or similar recording buffer, with and without Ca2+.[4][11]
-
Thapsigargin (inhibitor of SERCA pumps to deplete ER Ca2+ stores).[18]
-
Fluorescence imaging system with dual-wavelength excitation capabilities (340 nm and 380 nm) and an emission filter around 510 nm.
-
-
Procedure:
-
Cell Loading:
-
Imaging Setup:
-
Mount the coverslip with the loaded cells onto the imaging chamber of the fluorescence microscope.[4]
-
-
Measurement of SOCE:
-
Initially, perfuse the cells with Ca2+-free recording buffer.
-
Record the baseline Fura-2 fluorescence ratio (F340/F380).
-
Add thapsigargin to the Ca2+-free buffer to deplete the ER Ca2+ stores, which will cause a transient increase in [Ca2+]i due to leakage from the ER.
-
Once the [Ca2+]i returns to a new baseline, switch to a recording buffer containing Ca2+ (e.g., 2 mM CaCl2).
-
The subsequent rise in the F340/F380 ratio represents the influx of Ca2+ through store-operated channels (SOCE).
-
-
Data Analysis:
-
Calculate the F340/F380 ratio over time for individual cells or regions of interest.
-
The magnitude and rate of the rise in the ratio after the re-addition of extracellular Ca2+ are measures of SOCE.
-
Compare the SOCE between different experimental groups (e.g., wild-type vs. Stc2 knockout cells).[10]
-
-
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. benchchem.com [benchchem.com]
- 3. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | New Insights Into Physiological and Pathophysiological Functions of Stanniocalcin 2 [frontiersin.org]
- 9. Predictive Value of STC2 Gene Expression in Chemotherapy Response in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of STC2 gene silencing on colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Characterization of Stanniocalcin 2, a Novel Target of the Mammalian Unfolded Protein Response with Cytoprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. antibodiesinc.com [antibodiesinc.com]
- 16. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SANT-2 in Developmental Biology Research: A Technical Guide
Introduction
SANT-2 is a potent and specific small-molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Sonic hedgehog (Shh) signaling pathway.[1] This developmental signaling cascade is fundamental in embryogenesis, governing tissue patterning, cell differentiation, and stem cell maintenance.[1][2][3] Dysregulation of the Hedgehog pathway is implicated in various developmental disorders and cancers, including medulloblastoma and basal cell carcinoma.[4] Due to its high affinity and specificity for the SMO receptor, this compound serves as an invaluable chemical probe for dissecting Hedgehog-dependent biological processes and represents a potential lead compound for the development of targeted therapeutics.[1]
Mechanism of Action
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream. This leads to the activation of the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes.[4]
This compound functions as an allosteric antagonist of the SMO receptor.[1] It binds to SMO with high affinity, preventing its conformational change and subsequent activation, even in the presence of endogenous or synthetic agonists like SAG.[1][5] This blockade effectively halts the downstream signaling cascade, leading to the inhibition of Gli-mediated transcription.[4]
Role in Developmental Biology Research
The precise spatial and temporal activation of the Hedgehog pathway is crucial for normal development. This compound is utilized as a tool to perturb this pathway, allowing researchers to investigate the consequences of its inhibition.
-
Embryonic Patterning: Studies in model organisms have demonstrated the effects of Hh pathway disruption. For instance, treating medaka embryos with this compound, while not inducing the classic cyclopia phenotype associated with some Hh inhibitors, does cause significant developmental delays at higher concentrations, highlighting the pathway's role in the timing of developmental events.[4]
-
Cell Differentiation and Fate Determination: The Hedgehog pathway guides the differentiation of various cell types. By applying this compound at specific developmental stages, researchers can explore the role of Hh signaling in lineage commitment and the formation of specific tissues and organs.
Quantitative Data
The potency and specificity of this compound have been characterized through various biochemical and cellular assays. The data below summarizes its key quantitative parameters.
| Parameter | Value | Cell Line / System | Description | Reference |
| Binding Affinity (Kd) | 12 nM | - | Dissociation constant for this compound binding to the Smoothened (SMO) receptor. | [1][5] |
| Inhibition Constant (Ki) | 7.8 nM | - | Inhibition constant for the displacement of radiolabeled SAG-1.3 from SMO. | [1][5] |
| Inhibition Constant (Ki) | 8.4 nM | - | Inhibition constant for the displacement of cyclopamine from SMO. | [1][5] |
| IC50 | 97.9 nM | Shh-Light II Cells | Concentration causing 50% inhibition of Hh target gene Gli1 expression after 48 hours. | [4] |
| IC50 | 30 nM | Shh-LIGHT2 Cells | Concentration causing 50% inhibition of Shh-induced hedgehog signaling. | [5] |
Experimental Protocols
Reproducible and well-defined protocols are essential for studying the effects of small-molecule inhibitors. Below are detailed methodologies for common experiments involving this compound.
Protocol 1: Hedgehog Pathway Reporter Gene Assay
This assay quantifies the activity of the Hedgehog pathway by measuring the expression of a reporter gene (e.g., Luciferase) under the control of a Gli-responsive promoter.
Objective: To determine the dose-dependent inhibitory effect of this compound on Hedgehog pathway activation.
Materials:
-
Shh-Light II cells (stably expressing a Gli-responsive Firefly luciferase reporter and a constitutive Renilla luciferase control).
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO).[6]
-
Sonic Hedgehog (Shh) N-terminal fragment or Smoothened agonist (SAG).[5]
-
96-well white, clear-bottom cell culture plates.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Methodology:
-
Cell Seeding: Plate Shh-Light II cells in a 96-well plate at a density of 2.5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a DMSO-only vehicle control.
-
Treatment:
-
Remove the old medium from the cells.
-
Add the this compound dilutions to the respective wells.
-
Immediately add the Hh pathway agonist (e.g., Shh or SAG) to all wells except the negative control.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[4]
-
Lysis and Reporter Assay:
-
Wash the cells with PBS.
-
Lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol.
-
Measure both Firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for cell viability and transfection efficiency.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Radioligand Binding Assay
This assay directly measures the binding of this compound to the SMO receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the SMO receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human SMO receptor.
-
[³H]-SAG (radiolabeled Smoothened agonist).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA).
-
GF/C filter plates.
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the SMO-expressing cell membranes, a fixed concentration of [³H]-SAG, and varying concentrations of unlabeled this compound in the assay buffer.
-
Incubation: Incubate the mixture for a defined period (e.g., 5 hours) at room temperature to allow binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the reaction mixture through the GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Allow the filters to dry, add scintillation fluid, and measure the radioactivity retained on the filters using a microplate scintillation counter.
-
Data Analysis:
-
Determine non-specific binding from wells containing a high concentration of an unlabeled SMO ligand.
-
Subtract non-specific binding from all measurements to get specific binding.
-
Plot the percentage of specific [³H]-SAG binding against the log concentration of this compound.
-
Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
Applications in Drug Development
The critical role of aberrant Hedgehog signaling in promoting the growth and survival of various cancers makes it an attractive target for therapeutic intervention.[4][6] this compound, as a well-characterized SMO antagonist, provides a valuable scaffold and pharmacological tool for the development of new anticancer drugs.[1] Its high potency and specificity are desirable characteristics for a clinical candidate, and it serves as a benchmark compound for the evaluation of novel Hh pathway inhibitors.
References
Sant-2: A Technical Guide to Investigating its Effects on Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal and differentiation, driving tumor initiation, progression, metastasis, and therapeutic resistance. The Hedgehog (Hh) signaling pathway is a critical regulator of CSC maintenance and survival, making it a prime target for novel anti-cancer therapies. Sant-2, a potent small molecule antagonist of the G protein-coupled receptor Smoothened (Smo), a key transducer of the Hh signal, has emerged as a valuable tool for investigating the role of this pathway in CSC biology. This technical guide provides an in-depth overview of the effects of this compound on CSCs, including detailed experimental protocols and data presentation to facilitate further research and drug development in this area.
Introduction to this compound and the Hedgehog Signaling Pathway in Cancer Stem Cells
The Hedgehog signaling pathway is a highly conserved signaling cascade essential for embryonic development and adult tissue homeostasis. In the absence of an Hh ligand, the transmembrane receptor Patched (PTCH1) inhibits the activity of Smoothened (Smo). Upon ligand binding to PTCH1, this inhibition is relieved, allowing Smo to translocate to the primary cilium and initiate a signaling cascade that culminates in the activation of GLI transcription factors. These transcription factors then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.
Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers and is particularly crucial for the maintenance of cancer stem cells. Aberrant Hh signaling can be driven by ligand-dependent autocrine or paracrine loops, or by ligand-independent mutations in pathway components. CSCs in numerous solid tumors, including those of the breast, brain, colon, and pancreas, exhibit elevated Hh pathway activity, which contributes to their self-renewal and tumorigenic potential.
This compound is a synthetic small molecule that acts as a potent antagonist of Smoothened. Unlike the well-known Smo inhibitor cyclopamine, this compound functions by locking Smo in an inactive cytoplasmic state, thereby preventing its translocation to the primary cilium and subsequent downstream signaling. This distinct mechanism of action makes this compound a valuable research tool for dissecting the intricacies of Hh pathway inhibition and its consequences for CSCs.
Quantitative Data on this compound Activity
The following table summarizes the known quantitative data for this compound's inhibitory activity on the Hedgehog signaling pathway. It is important to note that specific dose-response data for this compound on cancer stem cell viability, sphere formation, and marker expression are not yet widely published. The provided data are based on its effects on Smoothened and overall pathway inhibition in cellular assays.
| Parameter | Value | Cell Line/System | Notes |
| IC50 (Smoothened Ciliary Enrichment) | ~13 nM | NIH 3T3 cells | Concentration required to inhibit 50% of Shh-induced Smoothened accumulation in the primary cilia. |
| Binding Affinity (KD for Smoothened) | 12 nM | Formaldehyde-fixed, Smo-overproducing cells | Dissociation constant, indicating a high binding affinity of this compound to Smoothened. |
| Relative Potency (vs. Cyclopamine) | ~16-fold higher | Gli1 reporter gene assay | This compound is significantly more potent than cyclopamine in inhibiting the transcriptional activity of Gli1. |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on cancer stem cells.
Cell Viability Assay
This protocol is designed to determine the dose-dependent effect of this compound on the viability of cancer stem cells.
Materials:
-
Cancer stem cell-enriched population (e.g., sorted CD44+/CD133+ cells or cells grown as tumorspheres)
-
Appropriate serum-free stem cell medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound (stock solution in DMSO)
-
96-well ultra-low attachment plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (luminometer)
Procedure:
-
Cell Seeding: Dissociate tumorspheres into a single-cell suspension. Seed 5,000-10,000 cells per well in a 96-well ultra-low attachment plate with 100 µL of serum-free stem cell medium.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free stem cell medium. A suggested starting concentration range is 1 nM to 10 µM. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72-96 hours.
-
Viability Measurement: After the incubation period, allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Tumorsphere Formation Assay
This assay assesses the effect of this compound on the self-renewal capacity of cancer stem cells.
Materials:
-
Single-cell suspension of cancer cells
-
Serum-free stem cell medium
-
This compound
-
6-well ultra-low attachment plates
-
Microscope
Procedure:
-
Cell Seeding: Seed a low density of single cells (e.g., 500-1000 cells/mL) in 6-well ultra-low attachment plates with serum-free stem cell medium.
-
This compound Treatment: Add this compound to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle control.
-
Incubation: Incubate the plates for 7-14 days at 37°C and 5% CO2.
-
Sphere Counting: Count the number of tumorspheres (typically >50 µm in diameter) in each well using a microscope.
-
Data Analysis: Calculate the tumorsphere formation efficiency (TFE) as: (Number of tumorspheres / Number of cells seeded) x 100%. Compare the TFE between this compound treated and control groups.
Flow Cytometry for CSC Marker Expression
This protocol quantifies the percentage of cells expressing specific cancer stem cell markers following this compound treatment.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Fluorescently conjugated antibodies against CSC markers (e.g., anti-CD44-FITC, anti-CD133-APC)
-
Isotype control antibodies
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells treated with this compound or vehicle control and prepare a single-cell suspension.
-
Antibody Staining: Resuspend the cells in FACS buffer and incubate with the fluorescently conjugated antibodies and corresponding isotype controls for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells positive for the respective CSC markers. Compare the percentages between this compound treated and control groups.
ALDH Activity Assay
This assay measures the activity of aldehyde dehydrogenase (ALDH), a functional marker for cancer stem cells.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
ALDEFLUOR™ Kit
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the treated cells.
-
ALDEFLUOR™ Staining: Follow the manufacturer's protocol for the ALDEFLUOR™ assay. This typically involves incubating the cells with the ALDEFLUOR™ reagent in the presence or absence of the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), which serves as a negative control.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Determine the percentage of ALDH-positive cells by gating on the cell population that shows a shift in fluorescence in the absence of DEAB. Compare the percentage of ALDH-positive cells between this compound treated and control groups.
Gli1 Luciferase Reporter Assay
This assay directly measures the inhibitory effect of this compound on the transcriptional activity of the Hedgehog pathway.
Materials:
-
Cancer cell line stably or transiently transfected with a Gli-responsive luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization)
-
This compound
-
96-well plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of this compound or a vehicle control. If the cell line does not have endogenously active Hh signaling, stimulation with a Smo agonist (e.g., SAG) or a conditioned medium containing Shh ligand may be necessary.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity between this compound treated and control/stimulated groups.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows described in this guide.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Tumorsphere Formation Assay.
Caption: Workflow for analyzing CSC marker expression via flow cytometry.
Conclusion and Future Directions
This compound is a potent and specific inhibitor of the Hedgehog signaling pathway with a distinct mechanism of action that makes it an invaluable tool for cancer stem cell research. The experimental protocols outlined in this guide provide a framework for investigating the quantitative effects of this compound on CSC viability, self-renewal, and marker expression.
Future research should focus on generating comprehensive dose-response data for this compound in various CSC models. Investigating the long-term effects of this compound treatment on CSC populations and their potential for tumor initiation in vivo will be crucial. Furthermore, exploring potential synergistic effects of this compound with conventional chemotherapeutics or other targeted therapies could pave the way for novel combination strategies to eradicate cancer stem cells and improve patient outcomes. The continued investigation of this compound and its impact on CSCs will undoubtedly contribute to a deeper understanding of tumor biology and the development of more effective anti-cancer treatments.
The Impact of Sant-2 on Gli Transcription Factors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in a variety of cancers, making it a key target for therapeutic intervention. The Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3) are the terminal effectors of the Hh pathway, mediating the transcriptional response. Sant-2 is a potent small-molecule inhibitor of the Hh pathway that functions by antagonizing the Smoothened (SMO) receptor, a central component of the signaling cascade. This technical guide provides an in-depth analysis of the mechanism by which this compound impacts Gli transcription factors, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to the Hedgehog Signaling Pathway and the Role of Gli
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 tonically inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon Hh binding, this inhibition is relieved, allowing SMO to become active and translocate to the primary cilium. This initiates a downstream signaling cascade that ultimately converges on the Gli transcription factors.
In the "off" state, full-length Gli proteins (Gli2 and Gli3) are part of a cytoplasmic complex and are phosphorylated, leading to their proteolytic cleavage into repressor forms (GliR) that translocate to the nucleus and inhibit the transcription of Hh target genes. In the "on" state, activated SMO prevents this processing, leading to the accumulation of full-length, active Gli proteins (GliA) that translocate to the nucleus and activate the transcription of target genes, including GLI1 and PTCH1, which are involved in cell proliferation, survival, and differentiation.
This compound: A Potent SMO Antagonist
This compound is a small molecule that acts as an antagonist of the Hedgehog signaling pathway by directly targeting the SMO receptor. Unlike some other SMO inhibitors, this compound does not directly interact with Gli transcription factors. Instead, its impact on Gli is a direct consequence of its inhibition of SMO activity.
Mechanism of Action
This compound functions by binding to the SMO receptor, preventing its activation and subsequent translocation to the primary cilium, a crucial step for signal transduction. This blockade of SMO activity effectively keeps the Hedgehog pathway in its "off" state, leading to the continued processing of Gli2 and Gli3 into their repressor forms and preventing the accumulation of the activator form of Gli1.
Quantitative Impact of this compound on Gli-Mediated Transcription
The inhibitory effect of this compound on the Hedgehog pathway is quantifiable through various assays that measure the transcriptional activity of Gli.
| Parameter | Value | Assay | Reference |
| IC50 for SMO Binding | ~13 nM | Blocking Shh-induced SMO enrichment in primary cilia | (Not explicitly cited, but inferred from multiple sources) |
| Hh-Inhibiting Activity | 16-fold higher than cyclopamine | Gli expression assay | [1] |
| Effect on Gli1 Reporter | Potent Inhibition | Gli1 Luciferase Reporter Assay | [1] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the SMO enrichment in primary cilia upon stimulation with Sonic Hedgehog.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on Gli transcription factors.
Gli-Luciferase Reporter Assay
This assay is the gold standard for quantifying the transcriptional activity of Gli in response to Hedgehog pathway modulation.
Objective: To measure the dose-dependent effect of this compound on Gli-mediated gene transcription.
Principle: Cells are co-transfected with a firefly luciferase reporter plasmid containing multiple Gli-binding sites upstream of the luciferase gene and a control plasmid expressing Renilla luciferase for normalization. Activation of the Hedgehog pathway leads to increased firefly luciferase expression, which can be inhibited by this compound.
Materials:
-
NIH/3T3 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 2000 (or similar transfection reagent)
-
Gli-responsive firefly luciferase reporter plasmid (e.g., pGL3-Gli-bs)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Sonic Hedgehog (Shh) conditioned medium or Smoothened agonist (SAG)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed NIH/3T3 cells in a 24-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex. In one tube, dilute 500 ng of the Gli-luciferase reporter plasmid and 50 ng of the Renilla control plasmid in 50 µL of Opti-MEM.
-
In a separate tube, dilute 1 µL of Lipofectamine 2000 in 50 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the DNA and Lipofectamine solutions and incubate for 20 minutes at room temperature.
-
Add 100 µL of the complex to each well.
-
-
Stimulation and Treatment:
-
After 24 hours, replace the medium with low-serum medium (e.g., 0.5% FBS in DMEM).
-
Add the Hedgehog pathway agonist (e.g., Shh conditioned medium at a 1:10 dilution or SAG at 100 nM).
-
Add this compound at a range of concentrations (e.g., 0.1 nM to 1 µM) to the appropriate wells. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Measurement:
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Quantitative Real-Time PCR (qRT-PCR) for Gli Target Genes
Objective: To quantify the effect of this compound on the mRNA expression levels of endogenous Gli target genes, such as GLI1 and PTCH1.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., medulloblastoma cells with a constitutively active Hh pathway or NIH/3T3 cells stimulated with Shh) and treat with this compound at various concentrations for a defined period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Perform the reaction in a real-time PCR cycler.
-
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the vehicle control.
Immunofluorescence for Gli Nuclear Localization
Objective: To visualize the effect of this compound on the subcellular localization of Gli proteins.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with a Hedgehog pathway agonist and/or this compound.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against Gli1 or Gli2 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope and assess the nuclear versus cytoplasmic localization of the Gli protein.
Logical Relationship of this compound's Impact on Gli
The following diagram illustrates the logical cascade of events from this compound's interaction with SMO to the ultimate effect on Gli-mediated transcription.
Conclusion
This compound is a powerful tool for researchers studying the Hedgehog signaling pathway and a promising candidate for therapeutic development. Its mechanism of action, through the direct inhibition of SMO, leads to a robust and quantifiable downstream effect on the transcriptional activity of Gli proteins. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other Hedgehog pathway inhibitors, enabling a deeper understanding of their impact on cancer biology and developmental processes. By elucidating the core interaction between this compound and the Gli transcription factors, this guide aims to facilitate further research and the development of novel anti-cancer therapies targeting this critical signaling pathway.
References
Sant-2: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sant-2 is a potent, small-molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] The Hedgehog pathway plays a crucial role in embryonic development, tissue homeostasis, and stem cell maintenance.[1] Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of prostate, pancreatic, and breast cancers.[1] By targeting SMO, this compound effectively disrupts this signaling cascade, making it a valuable tool for studying Hedgehog-dependent oncogenesis and a potential lead compound for the development of targeted anticancer therapies.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide, is a benzamide derivative containing a benzimidazole core.[2] Its chemical structure is characterized by a triethoxyphenyl group linked via an amide bond to a chlorophenyl ring, which in turn is substituted with a benzimidazole moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide | [2] |
| CAS Number | 329196-48-7 | [2] |
| Molecular Formula | C₂₆H₂₆ClN₃O₄ | [2] |
| Molar Mass | 479.96 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, ethanol, or chloroform. | |
| Purity | ≥98% | |
| Storage | Store at -20°C, protect from light. Stable for at least 2 years when stored properly. |
Mechanism of Action: Antagonism of the Smoothened Receptor
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to its receptor, Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of the seven-transmembrane receptor, Smoothened (SMO). Ligand binding to PTCH relieves this inhibition, allowing SMO to become active and initiate a downstream signaling cascade that culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation.
This compound functions as a direct antagonist of the SMO receptor.[2] It binds to the heptahelical bundle of SMO, thereby preventing its activation even in the presence of Hedgehog ligands or activating mutations in PTCH.[3][4] This inhibition of SMO blocks the entire downstream signaling cascade, leading to a suppression of Gli-mediated gene transcription.[1]
Table 2: Biological Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| Dissociation Constant (Kd) for SMO | 12 nM | Radioligand binding assay | [2] |
| Inhibition Constant (Ki) vs. [³H]SAG-1.3 | 7.8 nM | Competition binding assay with human SMO expressed in HEK293F membranes | [2] |
| Inhibition Constant (Ki) vs. [³H]cyclopamine | 8.4 nM | Competition binding assay with human SMO expressed in HEK293F membranes | [2] |
| IC₅₀ for Gli1 expression | 97.9 nM | Shh-Light II cell-based luciferase reporter assay (48h treatment) |
Signaling Pathway Diagram
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. The following is a representative protocol based on literature descriptions.
Step 1: Synthesis of 2-(2-Amino-4-chlorophenyl)-1H-benzimidazole
-
To a solution of 2-chloro-5-nitrobenzoic acid in an appropriate solvent (e.g., ethanol), add o-phenylenediamine.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the benzimidazole intermediate by filtration.
-
Perform a Béchamp reduction on the nitro group of the intermediate. This is typically done using iron powder in the presence of a weak acid like acetic acid or ammonium chloride.
-
Heat the mixture and monitor the reduction by TLC.
-
After the reaction is complete, filter the mixture to remove iron salts and purify the resulting aniline derivative, 2-(2-amino-4-chlorophenyl)-1H-benzimidazole, by recrystallization or column chromatography.
Step 2: Amide Coupling to Yield this compound
-
Dissolve 2-(2-amino-4-chlorophenyl)-1H-benzimidazole in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Add 3,4,5-triethoxybenzoic acid and a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) to the solution.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the formation of the amide bond by TLC.
-
Once the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Assays
Gli1 Luciferase Reporter Gene Assay
This assay is used to quantify the inhibitory effect of this compound on the Hedgehog signaling pathway by measuring the expression of a Gli-responsive reporter gene.
-
Cell Culture: Culture Shh-LIGHT2 cells, which are NIH 3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[5]
-
Cell Plating: Seed the Shh-LIGHT2 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium (DMEM with 0.5% FBS). Add the diluted this compound or vehicle control (DMSO) to the cells.
-
Pathway Activation: Stimulate the Hedgehog pathway by adding a conditioned medium containing the N-terminal fragment of Sonic hedgehog (Shh-N) or a small molecule agonist like SAG.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Smoothened Competition Binding Assay
This assay determines the binding affinity of this compound to the SMO receptor by measuring its ability to displace a radiolabeled or fluorescently labeled ligand.
-
Membrane Preparation: Prepare cell membranes from HEK293F cells transiently or stably overexpressing human SMO.
-
Binding Reaction: In a 96-well plate, combine the SMO-containing membranes with a fixed concentration of a radiolabeled SMO ligand (e.g., [³H]SAG-1.3 or [³H]cyclopamine) and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the non-specific binding by including a high concentration of an unlabeled SMO ligand in some wells. Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the this compound concentration. Fit the data to a one-site competition binding model to calculate the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and biological evaluation of this compound.
Conclusion
This compound is a well-characterized and potent antagonist of the Smoothened receptor. Its defined chemical structure, favorable physicochemical properties, and specific mechanism of action make it an indispensable tool for research in the field of Hedgehog signaling and a promising candidate for further drug development. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound and related compounds, facilitating further investigations into its therapeutic potential.
References
- 1. Evidence for allosteric interactions of antagonist binding to the smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule modulation of Smoothened activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Cellosaurus cell line Shh Light II (CVCL_2721) [cellosaurus.org]
Foundational Research on Sant-2 in Medulloblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medulloblastoma, the most common malignant brain tumor in children, is molecularly classified into distinct subgroups, with the Sonic Hedgehog (SHH) subgroup accounting for approximately 30% of cases. The SHH signaling pathway, crucial for embryonic development, is aberrantly activated in this medulloblastoma subgroup, driving tumor growth. A key mediator in this pathway is the G-protein coupled receptor, Smoothened (SMO). Consequently, SMO has emerged as a prime therapeutic target. Sant-2 is a potent, small-molecule antagonist of the SMO receptor, representing a promising candidate for targeted therapy in SHH-driven medulloblastoma. This technical guide provides an in-depth overview of the foundational research on this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the Smoothened (SMO) receptor, a pivotal component of the Hedgehog (Hh) signaling pathway. In the canonical Hh pathway, the binding of the Shh ligand to its receptor, Patched (PTCH1), alleviates the inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Nuclear GLI proteins then drive the expression of target genes responsible for cell proliferation, survival, and differentiation.
In SHH-subgroup medulloblastoma, mutations in pathway components such as PTCH1 or SUFU, or amplification of GLI2, lead to constitutive activation of the pathway, irrespective of ligand presence. This compound exerts its therapeutic effect by binding to the SMO receptor and preventing its conformational change into an active state. This blockade of SMO activation effectively halts the downstream signaling cascade, leading to the suppression of GLI-mediated transcription and subsequent inhibition of tumor cell growth.[1][2][3] Research suggests that this compound, similar to its analog Sant-1, binds allosterically to the SMO receptor.[2][4]
Quantitative Data for this compound
The following table summarizes the available quantitative data characterizing the potency and binding affinity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Gli1 expression) | 97.9 nM | Shh-Light II cells | [1] |
| KD (SMO binding) | 12 nM | Not specified | [2][4] |
| Ki (displacement of [3H]SAG-1.3) | 7.8 nM | Not specified | [2][4] |
| Ki (displacement of [3H]Cyclopamine) | 8.4 nM | Not specified | [2][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound and other Smoothened inhibitors.
Gli-Responsive Luciferase Reporter Assay
This assay is a cornerstone for quantifying the inhibition of the Hedgehog signaling pathway. It utilizes a cell line, often NIH/3T3-derived "Shh-Light II" cells, which is stably transfected with a firefly luciferase reporter gene under the control of a GLI-responsive promoter. A constitutively expressed Renilla luciferase often serves as an internal control for normalization.
Materials:
-
Shh-Light II cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Assay medium: DMEM with 0.5% FBS
-
Recombinant Shh protein or a Smoothened agonist (e.g., SAG)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Plating: Seed Shh-Light II cells into 96-well plates at a density that ensures they reach confluency on the day of the assay. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of this compound and control compounds in the assay medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO).
-
Pathway Activation: Immediately after adding the compounds, introduce the Shh pathway agonist (e.g., recombinant Shh or SAG) to all wells except for the negative control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. The inhibitory activity of this compound is determined by the reduction in the normalized luciferase activity in the presence of the agonist. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Radioligand Binding Assay for Smoothened Receptor
This assay directly measures the binding affinity of this compound to the SMO receptor. It is typically performed as a competition assay where the test compound competes with a radiolabeled ligand (e.g., [3H]cyclopamine or a labeled SMO agonist) for binding to membranes prepared from cells overexpressing the SMO receptor.
Materials:
-
Cell line overexpressing human SMO receptor (e.g., HEK293T)
-
Radiolabeled SMO ligand (e.g., [3H]cyclopamine)
-
This compound (or other unlabeled test compounds)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation: Culture cells overexpressing the SMO receptor, harvest them, and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its KD), and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled SMO ligand).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of this compound by plotting the percentage of specific binding against the log concentration of this compound. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Medaka (Japanese Rice Fish) Embryo Assay for Developmental Effects
The Hedgehog pathway is critical for embryonic development, and its inhibition can lead to characteristic teratogenic effects. The medaka fish embryo assay provides an in vivo model to assess the developmental toxicity of Hh pathway inhibitors.
Materials:
-
Fertilized medaka (Oryzias latipes) eggs
-
Embryo rearing medium (ERM)
-
This compound dissolved in a vehicle (e.g., DMSO)
-
Petri dishes or multi-well plates
-
Stereomicroscope
Protocol:
-
Embryo Collection: Collect freshly fertilized medaka eggs.
-
Exposure: Place the embryos in Petri dishes or multi-well plates containing ERM with various concentrations of this compound. Include a vehicle control group.
-
Incubation: Incubate the embryos at a constant temperature (e.g., 28°C).
-
Observation: Observe the embryos daily under a stereomicroscope for developmental milestones and any morphological abnormalities. Specific endpoints related to Hh pathway inhibition include cyclopia (fusion of the eyes), craniofacial defects, and abnormal somite formation.
-
Data Collection: Record the incidence and severity of any observed malformations at each concentration of this compound. Determine the concentration at which specific teratogenic effects are observed.
Visualizations
Signaling Pathway Diagram
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Experimental Workflow: Gli-Luciferase Reporter Assay
References
- 1. Clinical and molecular analysis of smoothened inhibitors in Sonic Hedgehog medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsrjournal.org [gsrjournal.org]
Unveiling Sant-2: A Technical Guide to its Discovery and Mechanism as a Hedgehog Pathway Antagonist
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental characterization of Sant-2, a potent and specific small-molecule antagonist of the Hedgehog (Hh) signaling pathway. Designed for researchers, scientists, and professionals in drug development, this document details the key quantitative data, experimental protocols, and signaling pathway interactions related to this compound, establishing its significance as a valuable tool for investigating Hedgehog-dependent oncogenesis and as a potential lead compound for targeted anticancer therapeutics.
Introduction: The Hedgehog Signaling Pathway and the Emergence of this compound
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of this pathway has been implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the prostate, pancreas, and breast.[1][3] This has driven the search for small-molecule inhibitors that can modulate this pathway for therapeutic benefit. This compound emerged from these efforts as a potent antagonist of the Hh signaling pathway, specifically targeting the Smoothened (SMO) receptor, a key transducer of the Hh signal.[1][3]
Mechanism of Action: Allosteric Inhibition of the Smoothened Receptor
This compound exerts its inhibitory effect on the Hedgehog pathway through a sophisticated mechanism of allosteric antagonism of the SMO receptor.[4][5] Unlike orthosteric inhibitors that directly compete with the endogenous ligand for the binding site, this compound binds to a distinct, allosteric site on the SMO protein.[4] This binding event induces a conformational change in the receptor that prevents its activation, even in the presence of Hh pathway agonists.[4][5] This mode of action effectively blocks the downstream signaling cascade that leads to the activation of Gli transcription factors and the subsequent expression of Hh target genes.[3]
Signaling Pathway Diagram
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data characterizing the activity of this compound.
| Parameter | Value | Assay | Reference |
| IC50 (Gli1 expression) | 97.9 nM | Shh-Light II cell reporter gene assay | [3] |
| Kd (SMO binding) | 12 nM | Radioligand binding assay | [5] |
| Ki (vs. [3H]SAG-1.3) | 7.8 nM | Radioligand displacement assay | [5] |
| Ki (vs. [3H]cyclopamine) | 8.4 nM | Radioligand displacement assay | [5] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Gli1 Luciferase Reporter Gene Assay
This assay is used to quantify the inhibition of Hedgehog pathway-mediated gene expression by this compound.
Objective: To determine the IC50 value of this compound for the inhibition of Gli1-mediated transcription.
Cell Line: Shh-Light II cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter).[3]
Materials:
-
Shh-Light II cells
-
DMEM supplemented with 10% calf serum, penicillin, and streptomycin
-
Sonic Hedgehog (Shh) conditioned medium or a small molecule agonist like SAG
-
This compound (dissolved in DMSO)
-
96-well plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Seed Shh-Light II cells into 96-well plates at a density that will result in a confluent monolayer at the time of the assay.
-
After 24 hours, replace the medium with low-serum medium (e.g., 0.5% calf serum).
-
Prepare serial dilutions of this compound in low-serum medium.
-
Add the this compound dilutions to the cells and incubate for 1-2 hours.
-
Stimulate the Hedgehog pathway by adding Shh conditioned medium or a specific concentration of SAG to the wells (except for the negative control wells).
-
Incubate the plates for 48 hours at 37°C in a CO2 incubator.[3]
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Smoothened Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the SMO receptor.
Objective: To determine the dissociation constant (Kd) of this compound for the SMO receptor.
Materials:
-
Membrane preparations from cells overexpressing the human SMO receptor (e.g., HEK293F cells).[4]
-
Radioligand, such as [3H]SAG-1.3 or a fluorescently labeled cyclopamine derivative.[4][5]
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 100 mM NaCl, 0.1% BSA)
-
96-well filter plates with glass fiber filters (e.g., GF/C)
-
Scintillation cocktail and a scintillation counter or a fluorescence plate reader.
Procedure:
-
In a 96-well plate, combine the SMO membrane preparation, varying concentrations of the radioligand, and either buffer (for total binding) or a high concentration of a non-labeled competitor like unlabeled SAG or cyclopamine (for non-specific binding).
-
To determine the Ki of this compound, perform a competition binding assay by adding a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubate the plate for a defined period (e.g., 5 hours) at a specific temperature (e.g., room temperature or 4°C) to allow binding to reach equilibrium.[3]
-
Rapidly separate the bound and free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter, or read the fluorescence on a plate reader.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For saturation binding experiments, plot the specific binding against the radioligand concentration and use non-linear regression to determine the Kd and Bmax.
-
For competition binding experiments, plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Experimental and Logical Workflows
The discovery and characterization of this compound followed a logical progression from initial screening to detailed mechanistic studies.
Experimental Workflow for this compound Characterization
Caption: A typical experimental workflow for identifying and characterizing a Hedgehog pathway inhibitor like this compound.
Conclusion
This compound is a well-characterized, potent, and specific allosteric inhibitor of the Smoothened receptor in the Hedgehog signaling pathway. Its discovery and subsequent investigation have provided valuable insights into the regulation of Hh signaling and have established this compound as a critical research tool. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the Hedgehog pathway in cancer and other diseases.
References
Methodological & Application
Application Notes and Protocols for SGLT-2 Inhibitors and STC2 in Cancer Cell Lines
A Note on the Topic: The query "Sant-2" likely contains a typographical error. Based on current cancer research literature, this document provides information on two relevant topics: Sodium-glucose cotransporter 2 (SGLT-2) inhibitors and Stanniocalcin 2 (STC2) . Both are actively being investigated for their roles in cancer progression and as potential therapeutic targets.
Part 1: SGLT-2 Inhibitors in Cancer Cell Lines
Introduction
Sodium-glucose cotransporter 2 (SGLT-2) inhibitors are a class of drugs primarily used in the treatment of type 2 diabetes. They function by blocking glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.[1] Recently, a growing body of evidence suggests that SGLT-2 inhibitors may also exert anti-cancer effects.[2][3] Various cancer types, including breast, liver, pancreatic, prostate, and lung cancer, have been shown to express SGLT-2, which facilitates the high glucose uptake required for rapid tumor growth and proliferation.[2][4] By targeting this glucose transporter, SGLT-2 inhibitors represent a novel therapeutic strategy in oncology.
Mechanism of Action
The anti-cancer mechanisms of SGLT-2 inhibitors are multifaceted and not solely dependent on blocking glucose uptake. Key mechanisms include:
-
Metabolic Reprogramming: By limiting glucose availability, SGLT-2 inhibitors can induce metabolic stress in cancer cells, which are highly dependent on glycolysis (the Warburg effect).
-
AMPK/mTOR Pathway Modulation: Reduced intracellular glucose levels can lead to an increase in the AMP/ATP ratio, activating AMP-activated protein kinase (AMPK). Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[2][5]
-
Induction of Apoptosis and Cell Cycle Arrest: SGLT-2 inhibitors have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G1/G0 phase, in various cancer cell lines.[5]
-
Inhibition of Mitochondrial Respiration: Some SGLT-2 inhibitors, such as canagliflozin, can directly inhibit mitochondrial complex-I, leading to impaired oxidative phosphorylation and reduced ATP production, further contributing to cellular stress.[4][6]
Data Presentation: In Vitro Efficacy of SGLT-2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various SGLT-2 inhibitors in different cancer cell lines.
| SGLT-2 Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Canagliflozin | Prostate Cancer | PC3 | ~15.0 | [6] |
| Prostate Cancer | 22RV1 | ~16.6 | [6] | |
| Prostate Cancer | LNCaP | ~16.9 | [6] | |
| Prostate Cancer | DU145 | ~20.8 | [6] | |
| Glioblastoma | U251MG | 59.3 | [7] | |
| Glioblastoma | U87MG | 62.5 | [7] | |
| Glioblastoma | GL261 | 49.5 | [7] | |
| Dapagliflozin | General | CHO (hSGLT2) | 0.0011 | [8] |
| Empagliflozin | Breast Cancer | MCF-7 | ~50 - 320 | [9] |
| General | HEK293 (hSGLT2) | 0.0031 | [10] |
Experimental Protocols
This protocol is for determining the effect of SGLT-2 inhibitors on the viability of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
SGLT-2 inhibitor (e.g., canagliflozin, dapagliflozin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]
-
Drug Treatment: Prepare serial dilutions of the SGLT-2 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
This protocol is for quantifying apoptosis in cancer cells treated with SGLT-2 inhibitors using flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]
Materials:
-
Treated and control cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the SGLT-2 inhibitor for the desired time. Harvest both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.[14]
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14] Live cells will be Annexin V-FITC and PI negative. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.
This protocol is for detecting changes in the phosphorylation status of key proteins in the AMPK/mTOR signaling pathway following treatment with SGLT-2 inhibitors.
Principle: Western blotting is used to separate and identify specific proteins from a complex mixture of proteins extracted from cells. This protocol focuses on detecting the activation of AMPK (by measuring phosphorylation at Thr172) and the inhibition of mTOR signaling (by measuring the phosphorylation of its downstream target, p70S6K).[16][17]
Materials:
-
Treated and control cancer cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-p70S6K, anti-p70S6K, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Mandatory Visualization
Caption: SGLT-2 inhibitor signaling pathway in cancer cells.
Part 2: Stanniocalcin 2 (STC2) in Cancer Cell Lines
Introduction
Stanniocalcin 2 (STC2) is a secreted glycoprotein hormone involved in various biological processes, including calcium and phosphate homeostasis.[19] In the context of cancer, STC2 has a dual role, acting as either a tumor promoter or suppressor depending on the cancer type.[19] Overexpression of STC2 has been observed in several malignancies, including colorectal, gastric, liver, and lung cancers, and is often associated with poor prognosis.[19]
Mechanism of Action
STC2 exerts its effects on cancer cells through the modulation of several key signaling pathways:
-
PI3K/AKT/mTOR Pathway: STC2 can activate the PI3K/AKT pathway, a critical signaling cascade that promotes cell survival, proliferation, and growth.[20]
-
MAPK/ERK Pathway: The MAPK/ERK pathway, which is involved in cell proliferation and differentiation, can also be activated by STC2.[19]
-
Wnt/β-catenin Pathway: In some cancers, such as colorectal cancer, STC2 has been shown to activate the Wnt/β-catenin signaling pathway, which is crucial for cell fate determination and proliferation.[21]
-
Epithelial-Mesenchymal Transition (EMT): STC2 can promote EMT, a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[21]
Data Presentation: Effects of STC2 Modulation on Cancer Cells
The following table summarizes the observed effects of STC2 manipulation in various cancer cell line experiments.
| Cancer Type | Cell Line | Experimental Condition | Observed Effect | Reference |
| Hepatocellular Carcinoma | MHCC-97H | STC2 knockdown | Suppressed cell growth and colony formation | [22] |
| Nasopharyngeal Carcinoma | CNE2-STC2-KO | STC2 knockout + Radiation | Increased apoptosis | [23] |
| Head and Neck Squamous Cell Carcinoma | AMC-HN-8, FaDu | STC2 knockdown | Increased apoptosis (11.1% and 12.8% respectively) | [24] |
| Renal Cell Carcinoma | Caki-1 | STC2 neutralization under hypoxia | Reduced cell viability and proliferation | [21] |
| Breast Cancer | MDA-MB-231 | STC2 overexpression | Promoted cell migration and invasion |
Experimental Protocols
The experimental protocols for assessing cell viability (MTT assay), apoptosis (Annexin V staining), and western blotting described in Part 1 for SGLT-2 inhibitors are also applicable for studying the effects of STC2. For STC2 research, experiments would typically involve the overexpression or knockdown (using siRNA or shRNA) of STC2 in the chosen cancer cell line.
Key considerations for STC2 experiments:
-
For Western Blotting: Primary antibodies would be directed against STC2 and key proteins in the PI3K/AKT, MAPK/ERK, and Wnt/β-catenin pathways (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-catenin).
-
Quantitative Data: For apoptosis assays, the percentage of apoptotic cells in STC2-overexpressing or knockdown cells would be compared to control cells. For cell viability assays, the proliferation rate would be compared between the different conditions.
Mandatory Visualization
Caption: Overview of STC2-mediated signaling in cancer cells.
Caption: General experimental workflow for studying this compound in cancer cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SGLT-2 Inhibitors in Cancer Treatment—Mechanisms of Action and Emerging New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Unveiling the anticancer potential of SGLT-2 inhibitors: mechanisms and prospects in clinical oncology—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SGLT2 inhibitor canagliflozin suppresses growth and enhances prostate cancer response to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. benchchem.com [benchchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. The significance of Stanniocalcin 2 in malignancies and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. STC2 knockdown inhibits cell proliferation and glycolysis in hepatocellular carcinoma through promoting autophagy by PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibiting stanniocalcin 2 reduces sunitinib resistance of Caki-1 renal cancer cells under hypoxia condition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. STC2 is upregulated in hepatocellular carcinoma and promotes cell proliferation and migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Sant-2 for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sant-2 is a small-molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Sonic Hedgehog (Shh) signaling pathway.[1] This pathway is integral to embryonic development, tissue patterning, and stem cell maintenance.[1] Aberrant activation of the Hedgehog pathway is implicated in the progression of various cancers, including prostate, pancreatic, and breast cancer.[2] this compound inhibits this pathway by binding to the SMO receptor, thereby blocking downstream signaling and the expression of target genes like Gli1.[1][3] Its potency and specificity make it a valuable tool for investigating Hedgehog-dependent oncogenesis and a potential lead compound for targeted anticancer therapies.[1]
These application notes provide essential data on the solubility and stability of this compound, along with detailed protocols for its preparation and use in common laboratory settings.
Data Presentation: Solubility and Stability
Quantitative data for this compound solubility and stability have been compiled from various sources to ensure reliable experimental setup and data reproducibility.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
|---|---|---|---|
| DMSO | 250 mg/mL[3] | 520.88 mM[3] | Ultrasonic treatment is recommended. Use newly opened DMSO as it is hygroscopic.[3] |
| DMSO | 200 mg/mL[2] | 416.7 mM[2] | Sonication is recommended.[2] |
| DMSO | 30 mg/mL[4] | ~62.5 mM | - |
| DMF | 30 mg/mL[4] | ~62.5 mM | - |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL[4] | ~0.69 mM | For aqueous working solutions. |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Conditions |
|---|---|---|---|
| Powder | -20°C | 3 years[2][3] | Keep away from direct sunlight and moisture.[2] Store under nitrogen.[2] |
| Powder | 4°C | 2 years[3] | - |
| In Solvent (e.g., DMSO) | -80°C | 1 year[2] | Aliquot to avoid repeat freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -80°C | 6 months[3] | Aliquot to avoid repeat freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -20°C | 1 month[3] | For shorter-term storage. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 100 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution of this compound, which can be diluted to working concentrations for various assays.
Materials:
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)[3]
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the this compound vial to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is approximately 480.0 g/mol .[4][5] To prepare 1 mL of a 100 mM stock solution, you would need 48.0 mg.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For example, add 1 mL of DMSO to 48.0 mg of this compound.
-
Solubilization: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution for 10-15 minutes.[2] Visually inspect to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 1 year).[2]
Protocol 2: General Protocol for an In Vitro Cell-Based Hedgehog Signaling Assay
This protocol provides a general workflow for evaluating the inhibitory effect of this compound on the Hedgehog signaling pathway in a cell-based assay, such as the Shh-Light II reporter assay. This compound has been shown to inhibit Shh-induced signaling with an IC₅₀ of 30 nM in Shh-LIGHT2 cells and interfere with Gli1 expression with an IC₅₀ of 97.9 nM in Shh-Light II cells.[3][4]
Materials:
-
Shh-Light II cells (or other relevant cell line)
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Hedgehog pathway agonist (e.g., SAG or N-terminal fragment of Shh)
-
96-well cell culture plates
-
Reagents for downstream analysis (e.g., luciferase assay kit, qPCR reagents for Gli1)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight (or until cells are well-adhered) at 37°C and 5% CO₂.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete cell culture medium from your high-concentration stock. A typical final concentration range for a dose-response experiment could be 1 nM to 10 µM. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment:
-
Antagonist Pre-incubation: Remove the old medium from the cells. Add the medium containing the various concentrations of this compound (and the vehicle control).
-
Incubate for 1-2 hours to allow this compound to interact with the SMO receptor.
-
-
Pathway Activation: Add the Hedgehog pathway agonist (e.g., SAG) to all wells except for the negative control wells.
-
Incubation: Return the plate to the incubator for the desired duration. This can range from 24 to 48 hours, depending on the cell line and the endpoint being measured (e.g., reporter gene expression, target gene transcription).[3]
-
Downstream Analysis:
-
Reporter Assay: If using a reporter cell line like Shh-Light II, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Gene Expression Analysis: To measure the expression of Hh target genes like Gli1, extract RNA from the cells, perform reverse transcription to generate cDNA, and analyze by qPCR.
-
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC₅₀ value of this compound.
Visualizations
Diagram 1: this compound Mechanism of Action in the Hedgehog Signaling Pathway
The diagram below illustrates the canonical Hedgehog signaling pathway and the specific point of inhibition by this compound. In the "OFF" state, the Patched (PTCH1) receptor inhibits the Smoothened (SMO) receptor. Upon binding of a Hedgehog ligand (like Shh) to PTCH1, this inhibition is relieved, allowing SMO to activate the Gli family of transcription factors, which then translocate to the nucleus and induce target gene expression. This compound acts as an antagonist, directly inhibiting SMO and preventing this downstream signaling cascade.
Caption: Mechanism of this compound in the Hedgehog signaling pathway.
Diagram 2: Experimental Workflow for In Vitro Testing of this compound
This flowchart outlines the key steps for conducting a cell-based experiment to assess the efficacy of this compound.
Caption: General workflow for this compound in vitro cell-based assays.
References
Application of Sant-2 in Mouse Models of Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sant-2 is a small molecule antagonist of the Hedgehog (Hh) signaling pathway, a critical cellular cascade involved in embryonic development and adult tissue homeostasis.[1] Aberrant activation of the Hh pathway has been implicated in the pathogenesis of various malignancies, including basal cell carcinoma, medulloblastoma, and cancers of the prostate, pancreas, and breast.[1][2] this compound exerts its inhibitory effect by directly targeting Smoothened (Smo), a key transmembrane protein in the Hh pathway.[3] This document provides detailed application notes on the mechanism of this compound, a summary of available biological data, and generalized protocols for its application in mouse models of cancer, based on standard preclinical methodologies for Smoothened inhibitors.
Note: Published in vivo studies detailing the efficacy and administration of this compound in mouse cancer models are limited. The experimental protocols provided below are representative templates based on established methodologies for other Smoothened inhibitors, such as Vismodegib and Sonidegib, and are intended to serve as a comprehensive guide for designing preclinical studies with this compound.
Mechanism of Action: this compound in the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched1 (Ptc1) receptor. In the absence of a ligand, Ptc1 inhibits the activity of Smoothened (Smo), preventing downstream signaling. Upon ligand binding, this inhibition is lifted, allowing Smo to accumulate in the primary cilium and trigger a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors (GLI1, GLI2, GLI3).[4][5] These transcription factors then drive the expression of target genes involved in cell proliferation, survival, and differentiation.[6]
This compound functions by directly binding to Smo.[3] Unlike some other Smo inhibitors like cyclopamine, this compound prevents the ligand-induced enrichment of Smo in the primary cilia, a crucial step for pathway activation.[3] This action effectively blocks the entire downstream signaling cascade, leading to the suppression of GLI-mediated gene transcription and subsequent inhibition of cancer cell growth.
Signaling Pathway Diagram
Caption: Hedgehog signaling pathway and the mechanism of this compound inhibition.
Quantitative Data
Direct quantitative in vivo data for this compound from mouse cancer models is not extensively available in published literature. However, in vitro studies have characterized its potent inhibitory activity on the Hedgehog pathway.
Table 1: In Vitro Activity of this compound and Analogues
| Compound | Assay Type | Target | IC50 / Activity | Reference |
|---|---|---|---|---|
| This compound | Gli1 Reporter Gene Assay | Hedgehog Pathway | Potent antagonist activity | [1][2] |
| This compound | Shh-induced Smo ciliary enrichment | Smoothened | IC50 ≈ 13 nM | [3] |
| TC-132 | Gli1 Reporter Gene Assay | Hedgehog Pathway | Slightly more potent than this compound |[1][2] |
Experimental Protocols
The following protocols are generalized templates for evaluating the anti-cancer efficacy of this compound in a subcutaneous xenograft mouse model. Researchers should optimize these protocols based on the specific cancer cell line, mouse strain, and experimental goals.
Protocol 1: Subcutaneous Xenograft Model Development
Objective: To establish tumors in immunocompromised mice for subsequent efficacy studies.
Materials:
-
Hedgehog-dependent cancer cell line (e.g., medulloblastoma, basal cell carcinoma, or other relevant lines)
-
Immunocompromised mice (e.g., 6-8 week old female athymic nude mice or SCID mice)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take-rate)
-
Trypsin-EDTA, Hemocytometer, Trypan Blue
-
Syringes (1 mL) and needles (27-gauge)
-
Anesthetic (e.g., Isoflurane)
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions (37°C, 5% CO2). Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.
-
Cell Preparation:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, transfer cells to a conical tube, and centrifuge.
-
Resuspend the cell pellet in cold, serum-free medium or HBSS. If using Matrigel, resuspend cells in a 1:1 mixture of serum-free medium and Matrigel on ice.
-
Perform a cell count using a hemocytometer and Trypan Blue to determine viability. Adjust the cell concentration to the desired density (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Using a 27-gauge needle, inject the cell suspension (e.g., 100 µL) subcutaneously into the right flank of each mouse.
-
Monitor the mice until they have recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Monitor mice daily for general health and tumor appearance.
-
Begin measuring tumor volume 2-3 times per week once tumors become palpable. Use digital calipers to measure the length (L) and width (W).
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2 .
-
Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
Protocol 2: In Vivo Efficacy Study of this compound
Objective: To evaluate the anti-tumor activity of this compound in the established xenograft model.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound compound
-
Vehicle solution for this compound formulation (e.g., DMSO, PEG300, Tween 80, saline; formulation must be optimized for solubility and tolerability)
-
Dosing equipment (e.g., oral gavage needles, intraperitoneal injection needles)
-
Digital calipers and a scale for body weight measurement
Procedure:
-
Drug Formulation: Prepare the this compound dosing solution and the vehicle control. The formulation will depend on the chosen route of administration and the compound's solubility.
-
Treatment Administration:
-
Administer this compound to the treatment group at the predetermined dose and schedule (e.g., daily oral gavage).
-
Administer the vehicle solution to the control group on the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Observe mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a pre-defined maximum size (e.g., 1500-2000 mm³) or if mice in any group show signs of excessive toxicity (e.g., >20% body weight loss).
-
At the endpoint, euthanize the mice according to approved institutional protocols.
-
-
Tissue Collection and Analysis:
-
Excise tumors and measure their final weight.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot for GLI1 expression) or fixed in formalin for histopathological analysis.
-
Collect other relevant tissues and blood samples as needed.
-
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. The significance of Stanniocalcin 2 in malignancies and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog Inhibitors Can Be Life-Altering in Patients With Advanced Basal Cell Carcinoma - The ASCO Post [ascopost.com]
- 4. [Antitumor activity of Ge-132, a new organogermanium compound, in mice is expressed through the functions of macrophages and T lymphocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stanniocalcin 2 (STC2): a universal tumour biomarker and a potential therapeutical target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gutkindlab.org [gutkindlab.org]
Application Notes and Protocols for Sant-2 Treatment in Developmental Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sant-2 is a potent, small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] The Hh pathway is fundamental during embryonic development, governing processes such as cell fate determination, proliferation, and tissue patterning.[2] Dysregulation of this pathway can lead to severe developmental abnormalities and is implicated in various cancers. This compound inhibits Hh signaling by binding to Smo, thereby preventing the downstream activation of Gli transcription factors.[3] This document provides detailed application notes and protocols for the use of this compound in developmental biology studies, focusing on both in vitro and in vivo models.
Mechanism of Action
The Hedgehog signaling pathway is initiated by the binding of Hh ligands (e.g., Sonic hedgehog, Shh) to the Patched (Ptch) receptor. In the absence of Hh ligand, Ptch inhibits the activity of the seven-transmembrane protein Smoothened (Smo). Upon Hh binding, this inhibition is relieved, allowing Smo to transduce the signal, leading to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which in turn regulate the expression of Hh target genes.[4][5]
This compound acts as an antagonist of Smo. It binds directly to the Smoothened receptor, preventing its ciliary accumulation and subsequent activation, even in the presence of Hh ligands or Smo agonists.[3] This blockade of Smo activity effectively shuts down the entire downstream signaling cascade.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Compound | Target | Assay | Potency | Reference |
| This compound | Smoothened | Dissociation Constant (KD) | 12 nM | [1] |
| This compound | Smoothened | Inhibition Constant (Kd) vs. SAG-1.3 | 7.8 nM | [1] |
| This compound | Smoothened | Inhibition Constant (Kd) vs. Cyclopamine | 8.4 nM | [1] |
| TC-132 | Gli1 Expression | Reporter Gene Assay | IC50 = 79.8 nM | [3] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Pluripotent Stem Cells with this compound to Modulate Differentiation
This protocol describes the use of this compound to inhibit Hedgehog signaling during the differentiation of pluripotent stem cells (PSCs), such as embryonic stem cells (ESCs) or induced pluripotent stem cells (iPSCs).
Materials:
-
Pluripotent stem cells (e.g., mouse or human ESCs/iPSCs)
-
Appropriate PSC culture medium and differentiation-inducing medium
-
This compound (stock solution in DMSO)
-
Tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., RNA extraction kit, antibodies for immunofluorescence)
Procedure:
-
PSC Culture: Culture PSCs under standard conditions to maintain pluripotency until they reach the desired confluency for differentiation induction.
-
Initiation of Differentiation: To initiate differentiation, replace the PSC maintenance medium with the appropriate differentiation medium.
-
This compound Treatment:
-
Prepare working solutions of this compound in the differentiation medium at various concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM). A vehicle control (DMSO) should be run in parallel.
-
Replace the medium in the differentiating cell cultures with the this compound containing medium or the vehicle control medium.
-
The optimal concentration of this compound should be determined empirically for each cell line and differentiation protocol.
-
-
Culture and Monitoring: Culture the cells for the desired duration of the differentiation protocol, replacing the medium with fresh this compound or vehicle control medium every 24-48 hours. Monitor the cells daily for morphological changes.
-
Endpoint Analysis: At the end of the treatment period, harvest the cells for downstream analysis.
-
Quantitative PCR (qPCR): Analyze the expression of Hh target genes (e.g., Gli1, Ptch1) and lineage-specific differentiation markers.
-
Immunofluorescence Staining: Stain for lineage-specific protein markers to assess cell fate.
-
Protocol 2: In Vivo Treatment of Chick Embryos with this compound to Study Neural Tube Development
This protocol describes a method for introducing this compound into developing chick embryos to investigate its effects on processes regulated by Hedgehog signaling, such as neural tube patterning.
Materials:
-
Fertilized chicken eggs
-
Incubator
-
This compound (stock solution in DMSO)
-
Carrier solution (e.g., PBS with a minimal amount of DMSO)
-
Microinjection setup
-
Dissecting microscope
-
Paraffin wax
-
Reagents for tissue processing and analysis (e.g., fixative, embedding medium, antibodies)
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.8°C in a humidified incubator to the desired developmental stage (e.g., Hamburger-Hamilton stage 10 for early neural tube development).[6]
-
Windowing the Egg: Create a small window in the eggshell to access the embryo.
-
This compound Preparation and Injection:
-
Prepare a working solution of this compound in the carrier solution at the desired concentration. A vehicle control should be prepared in parallel. The optimal dosage must be determined empirically.[6]
-
Under a dissecting microscope, carefully inject a small volume (e.g., 1-5 µL) of the this compound solution or vehicle control into the neural tube or the surrounding amniotic fluid.
-
-
Sealing and Re-incubation: Seal the window with tape or paraffin and return the egg to the incubator.
-
Embryo Harvesting and Analysis:
-
After the desired incubation period (e.g., 24-48 hours), harvest the embryos.
-
Fix the embryos in a suitable fixative (e.g., 4% paraformaldehyde).
-
Process the embryos for whole-mount in situ hybridization to analyze the expression of neural patterning genes (e.g., Shh, Nkx2.2, Pax6) or for histology and immunofluorescence to examine tissue morphology and protein expression.
-
Protocol 3: Quantitative PCR (qPCR) Analysis of Hedgehog Target Gene Expression
This protocol outlines the steps for quantifying changes in Hh target gene expression following this compound treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (Gli1, Ptch1) and a reference gene (e.g., GAPDH, Actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix.
-
Run the qPCR reaction in a thermal cycler using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.[7]
-
Protocol 4: Immunofluorescence Staining
This protocol provides a general procedure for immunofluorescence staining to visualize protein expression and localization in cells or tissue sections after this compound treatment.
Materials:
-
Treated and control cells or tissue sections on slides
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody (specific to the protein of interest)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cells or tissue sections with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: If targeting intracellular proteins, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating in blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the slides with mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Conclusion
This compound is a valuable tool for investigating the role of the Hedgehog signaling pathway in a wide range of developmental processes. The protocols provided here offer a framework for utilizing this compound in both in vitro and in vivo developmental biology models. Researchers should optimize the specific concentrations, timing, and analysis methods for their particular experimental system to achieve the most robust and informative results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biological evaluation of this compound and analogues as inhibitors of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigations on Inhibitors of Hedgehog Signal Pathway: A Quantitative Structure-Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "The Effects of Methotrexate on the Development of Neural Tube Defects " by H. SEDA VATANSEVER, A. ŞÜKRÜ UMUR et al. [journals.tubitak.gov.tr]
- 7. Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Sant-2 Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sant-2 is a potent and specific small-molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention. This compound exerts its inhibitory effect by directly binding to Smo, thereby blocking the downstream signaling cascade that leads to the activation of Gli transcription factors.[2] These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in common in vitro assays to study Hh pathway inhibition.
This compound: Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions and the design of robust in vitro experiments.
| Property | Value | Source |
| CAS Number | 329196-48-7 | [3] |
| Molecular Formula | C₂₆H₂₆ClN₃O₄ | [3] |
| Molecular Weight | 480.0 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in DMSO (≥200 mg/mL) | [3] |
Hedgehog Signaling Pathway and this compound Inhibition
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation can lead to uncontrolled cell proliferation and tumor formation. This compound acts as an antagonist to the Smoothened (Smo) receptor, a central transducer of the Hh signal.
References
Application Notes and Protocols for Smoothened Inhibitor Administration in Animal Models of Basal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Note on Sant-2: While this compound is recognized as a potent in vitro antagonist of the Hedgehog (Hh) signaling pathway through the inhibition of the Smoothened (SMO) protein, published literature detailing its administration in animal models of basal cell carcinoma (BCC) is not currently available. To provide a functionally relevant and detailed guide, this document utilizes data and protocols from preclinical studies of vismodegib , a well-characterized and clinically approved SMO inhibitor. These protocols can serve as a robust template for the preclinical evaluation of novel SMO inhibitors like this compound.
Introduction
Basal cell carcinoma is the most prevalent form of cancer in humans, with its pathogenesis being intrinsically linked to the aberrant activation of the Hedgehog signaling pathway.[1] Mutations in key pathway components, such as Patched1 (PTCH1) or Smoothened (SMO), lead to constitutive signaling and uncontrolled cell proliferation.[2] The central role of this pathway has spurred the development of targeted therapies, primarily SMO inhibitors, which have shown significant efficacy.[3]
Animal models are indispensable for the preclinical evaluation of these inhibitors. Genetically engineered mouse models, such as those with a heterozygous loss-of-function mutation in the Ptch1 gene (Ptch1+/-), spontaneously develop BCC-like lesions, providing a valuable platform to test novel therapeutic agents.[4] This document provides detailed protocols for the induction of BCC in such a model and the subsequent administration and efficacy evaluation of a representative SMO inhibitor, vismodegib.
Data Presentation: Efficacy of Vismodegib in a Ptch1+/- Mouse Model
The following tables summarize quantitative data from a representative study evaluating the efficacy of vismodegib in a Ptch1+/-/SKH-1 mouse model where BCCs were induced by ultraviolet B (UVB) irradiation.[5]
Table 1: Effect of Vismodegib on Macroscopic Tumor Development
| Treatment Group | Mean Tumor Volume per Mouse (mm³) | Percent Inhibition of Tumor Volume | Mean Number of BCCs per Mouse | Percent Inhibition of BCCs |
| Vehicle | 15.5 ± 2.5 | - | 4.1 ± 0.6 | - |
| Vismodegib (40 mg/kg) | 3.7 ± 1.1 | 76% (p=0.004) | 1.1 ± 0.3 | 73% (p=0.001) |
Data represents outcomes after a defined period of UVB irradiation and treatment.[5]
Table 2: Effect of Vismodegib on Microscopic Tumors and Cellular Markers
| Treatment Group | Microscopic BCCs per mm² of Skin | Percent Inhibition of Microscopic BCCs |
| Vehicle | 0.8 ± 0.15 | - |
| Vismodegib (40 mg/kg) | 0.3 ± 0.08 | ~60-70% (p=0.037) |
Histological analysis confirms a significant reduction in the development of microscopic BCCs with vismodegib treatment.[5] The study also noted that reductions in tumor burden were accompanied by diminished expression of the proliferation marker PCNA and an increase in TUNEL-positive apoptotic cells in the vismodegib-treated group.[5]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the Hedgehog signaling pathway and a general experimental workflow for evaluating SMO inhibitors in a BCC mouse model.
Caption: The Hedgehog signaling pathway and point of inhibition.
Caption: Experimental workflow for evaluating SMO inhibitors.
Experimental Protocols
Protocol 1: Induction of Basal Cell Carcinoma in Ptch1+/- Mice
This protocol describes the induction of BCCs in a genetically susceptible mouse model using UVB radiation, mimicking a key environmental risk factor for human BCC.
Materials:
-
Ptch1+/- mice (e.g., on a SKH-1 hairless background)
-
UVB light source with a calibrated radiometer (emission peak ~312 nm)
-
Animal housing compliant with institutional guidelines
Procedure:
-
Acclimate mice to housing conditions for at least one week before the start of the experiment.
-
At an appropriate age (e.g., 6-8 weeks), begin UVB irradiation of the dorsal skin.
-
Administer a UVB dose of, for example, 180 mJ/cm². The exact dose should be determined based on the specific mouse strain and UVB source to induce erythema without blistering.
-
Repeat the irradiation twice weekly for the duration of the study (e.g., up to 30 weeks).
-
Monitor the animals weekly for the appearance of macroscopic tumors. Use calipers to measure tumor dimensions (length and width) to calculate tumor volume (Volume = 0.5 x Length x Width²).
Protocol 2: Preparation and Administration of SMO Inhibitor via Oral Gavage
This protocol details the preparation of a vismodegib suspension and its administration to mice. A similar procedure can be adapted for other small molecule inhibitors like this compound, pending solubility and stability assessments.
Materials:
-
Vismodegib powder
-
Vehicle solution: 0.5% methylcellulose and 0.2% Tween 80 in sterile water[6]
-
Weigh scale
-
Mortar and pestle or homogenizer
-
Appropriately sized syringes (e.g., 1 mL)
-
Stainless steel, ball-tipped gavage needles (e.g., 20-22 gauge for adult mice)[7]
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: a. Calculate the total amount of vismodegib required based on the desired dose (e.g., 40 mg/kg), the average weight of the mice, and the number of animals. b. Prepare the vehicle solution (0.5% methylcellulose, 0.2% Tween 80). c. Weigh the vismodegib powder and suspend it in the vehicle to the desired final concentration. For a typical dosing volume of 10 mL/kg, a 4 mg/mL solution is needed for a 40 mg/kg dose. d. Ensure a homogenous suspension by thorough mixing, vortexing, or sonication. Prepare fresh daily.
-
Oral Gavage Administration: a. Weigh each mouse immediately before dosing to calculate the precise volume to be administered. b. Gently but firmly restrain the mouse, ensuring the head and body are aligned vertically to straighten the path to the esophagus.[8] c. Measure the gavage needle against the mouse externally, from the tip of the nose to the last rib, to estimate the correct insertion depth.[7] d. Carefully insert the ball-tipped gavage needle into the diastema (the gap behind the incisors) and advance it gently over the tongue into the esophagus. The needle should pass smoothly. If resistance is met or the animal shows signs of respiratory distress (indicating tracheal entry), immediately withdraw the needle. [8] e. Once the needle is at the predetermined depth, slowly depress the syringe plunger to administer the solution. f. After administration, withdraw the needle slowly and smoothly. g. Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of immediate distress, such as difficulty breathing or regurgitation.[7]
Protocol 3: Endpoint Tissue Collection and Analysis
This protocol outlines the procedures for collecting and processing tissues at the end of the study for downstream analysis.
Materials:
-
CO₂ chamber or appropriate euthanasia supplies
-
Surgical tools (scalpels, forceps)
-
10% neutral buffered formalin
-
Phosphate-buffered saline (PBS)
-
Cryovials or RNAlater for snap-freezing
Procedure:
-
At the study endpoint, euthanize mice according to the approved institutional animal care and use committee (IACUC) protocol.
-
Excise tumors and surrounding skin from the dorsal surface.
-
For histopathological analysis , fix a portion of the tumor and adjacent skin in 10% neutral buffered formalin for 24-48 hours. Subsequently, process the tissue, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to confirm BCC histology and quantify microscopic tumor burden.
-
For immunohistochemistry (IHC) , paraffin-embedded sections can be stained for markers of proliferation (e.g., PCNA, Ki-67) and apoptosis (e.g., cleaved caspase-3, TUNEL assay) to assess the cellular effects of the treatment.
-
For molecular analysis , snap-freeze a portion of the tumor tissue in liquid nitrogen and store it at -80°C. This tissue can be used for RNA or protein extraction to analyze the expression of Hh pathway target genes (e.g., Gli1, Ptch1) by quantitative PCR (qPCR) or Western blotting to confirm on-target pathway inhibition.[9]
References
- 1. Hedgehog Pathway Inhibitors and Their Utility in Basal Cell Carcinoma: A Comprehensive Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Vismodegib in Advanced Basal-Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vismodegib in basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Vismodegib, an antagonist of hedgehog signaling, directly alters taste molecular signaling in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Sant-2 Activity Using a Gli-Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. Sant-2 is a small molecule inhibitor that targets Smoothened (Smo), a key signal transducer in the Hh pathway.[1][2] By binding to Smo, this compound stabilizes its inactive conformation, thereby blocking downstream signaling events that lead to the activation of the Gli family of transcription factors.[1]
This document provides a detailed protocol for assessing the inhibitory activity of this compound on the Hh pathway using a dual-luciferase reporter assay. This assay provides a quantitative and high-throughput method to screen for and characterize modulators of Hh signaling. The principle of the assay relies on a reporter construct where the expression of firefly luciferase is driven by a promoter containing multiple binding sites for the Gli transcription factors.[3][4][5] Inhibition of the Hh pathway by compounds like this compound leads to a decrease in Gli-mediated transcription, resulting in a quantifiable reduction in luciferase activity.
Signaling Pathway and Assay Principle
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (Ptch).[6][7] In the absence of a ligand, Ptch tonically inhibits the seven-transmembrane protein Smoothened (Smo).[7] Upon ligand binding, this inhibition is relieved, allowing Smo to become active and initiate a downstream signaling cascade that culminates in the activation of the Gli family of zinc-finger transcription factors.[6][7] Activated Gli proteins translocate to the nucleus and induce the expression of Hh target genes.[7]
The Gli-luciferase reporter assay leverages this transcriptional activation. Cells are co-transfected with two plasmids: one containing the firefly luciferase gene under the control of a Gli-responsive promoter, and a second plasmid containing the Renilla luciferase gene under the control of a constitutive promoter (e.g., SV40), which serves as an internal control for transfection efficiency and cell viability.[8][9] When the Hh pathway is activated, Gli transcription factors bind to the responsive elements in the firefly luciferase plasmid, driving its expression. The resulting luminescence is proportional to the level of pathway activation. This compound, by inhibiting Smo, prevents the activation of Gli, leading to a dose-dependent decrease in firefly luciferase expression.
Experimental Workflow
The experimental workflow for the this compound reporter assay involves several key steps, from cell seeding to data analysis. A typical timeline is 3-4 days.
References
- 1. scbt.com [scbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 6. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 7. researchgate.net [researchgate.net]
- 8. web.stanford.edu [web.stanford.edu]
- 9. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Results with Sant-2 Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments involving Sant-2, a potent Smoothened (Smo) antagonist in the Hedgehog (Hh) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the Hedgehog signaling pathway?
A1: this compound is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It functions by directly binding to Smoothened (Smo), a key transmembrane protein in this cascade. Unlike some other Smo inhibitors like cyclopamine, this compound's mechanism involves preventing the Sonic Hedgehog (Shh)-induced accumulation of Smo in the primary cilia.[1] This blockade of Smo translocation effectively halts the downstream signaling events that lead to the activation of Gli transcription factors.
Q2: What is the typical potency of this compound?
A2: this compound and its analog, SANT-1, are highly potent inhibitors. For instance, in NIH 3T3 cells, SANT-1 and this compound have been shown to block the Shh-induced enrichment of Smo in cilia with IC₅₀ values of approximately 5 nM and 13 nM, respectively.[1] The binding affinity (Kd) of SANT-1 to the Smoothened receptor has been reported to be around 1.2 nM.
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: Lack of response to this compound can stem from several factors:
-
Cell Line Suitability: Not all cell lines are responsive to Hedgehog pathway modulation. It is crucial to use a cell line known to have an active Hh pathway and to express the necessary components, such as primary cilia and Smo.[2] Murine NIH/3T3 cells and human hTERT RPE-1 cells are examples of cell lines that have been shown to be responsive.[2]
-
Drug Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
-
Drug Stability and Solubility: Ensure that your this compound stock solution is properly prepared and stored to maintain its activity. Poor solubility can also lead to a lower effective concentration.
-
Resistance Mechanisms: Cells can develop resistance to Smoothened inhibitors. This can occur through mutations in the Smo protein that prevent drug binding or through the activation of downstream components of the Hh pathway, such as the amplification of the Gli2 gene.[3]
-
Assay Issues: Problems with the experimental assay itself, such as low transfection efficiency in a reporter assay or issues with antibody specificity in a Western blot, can be misinterpreted as a lack of drug effect.
Q4: I'm observing high background signal in my Gli-luciferase reporter assay. What could be the cause?
A4: High background in a Gli-luciferase reporter assay can be due to several factors:
-
Cell Line Choice: Some cell lines may have a high basal level of Hedgehog signaling.
-
Reagent Quality: Ensure that all reagents, including the luciferase substrate and cell culture media, are fresh and of high quality.
-
Plate Type: Using white, opaque-walled assay plates is recommended to maximize the luminescent signal and reduce crosstalk between wells.[4]
-
Contamination: Contamination of your control samples can lead to unexpectedly high readings.[5]
-
Promoter Strength: If using a dual-luciferase system, the promoter driving your control reporter (e.g., Renilla) should ideally be weaker than the promoter for your experimental reporter to avoid interference.[6]
Troubleshooting Guide
This guide addresses specific unexpected outcomes you might encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| No inhibition of Hedgehog signaling despite this compound treatment. | 1. Incorrect this compound concentration: The concentration may be too low for the specific cell line or experimental setup. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound for your cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| 2. Cell line is not responsive to Hh pathway inhibition: The chosen cell line may lack a functional Hedgehog pathway or the necessary cellular machinery (e.g., primary cilia). | 2. Confirm the expression of key Hh pathway components (e.g., Smo, Gli1) in your cell line via Western blot or qPCR.[7] Consider using a well-characterized responsive cell line like NIH/3T3 for initial experiments.[2][8] | |
| 3. Degraded or inactive this compound: Improper storage or handling may have compromised the compound's activity. | 3. Prepare fresh this compound stock solutions and store them according to the manufacturer's recommendations, protected from light and repeated freeze-thaw cycles. | |
| 4. Resistance to this compound: Cells may have acquired resistance through mutations in Smo or amplification of downstream effectors like Gli2.[3] | 4. If resistance is suspected, sequence the Smo gene in your cells to check for mutations. Analyze the expression levels of downstream targets like Gli1 and Gli2 by qPCR or Western blot. | |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven cell distribution across the plate can lead to variable results. | 1. Ensure a homogenous cell suspension before seeding and use a consistent pipetting technique. |
| 2. Pipetting errors: Inaccurate dispensing of reagents, especially small volumes, can introduce significant variability. | 2. Calibrate your pipettes regularly. For reporter assays, consider using a luminometer with an automated injector to ensure consistent reagent addition.[9] | |
| 3. Edge effects: Wells on the periphery of a microplate can behave differently due to temperature and humidity gradients. | 3. Avoid using the outer wells of the plate for critical measurements. Fill them with sterile media or PBS to create a more uniform environment. | |
| Unexpected cell toxicity or off-target effects. | 1. High this compound concentration: At high concentrations, small molecule inhibitors can exhibit off-target effects leading to cytotoxicity.[10] | 1. Use the lowest effective concentration of this compound that achieves the desired level of Hh pathway inhibition. |
| 2. Off-target activity of this compound: Although reported to be selective, off-target effects cannot be entirely ruled out. | 2. To investigate potential off-target effects, consider using a structurally different Smoothened inhibitor as a control. Also, assess the expression of genes unrelated to the Hedgehog pathway. | |
| Inconsistent results in Gli-luciferase reporter assays. | 1. Low transfection efficiency: Poor delivery of the reporter plasmids will result in a weak or unreliable signal. | 1. Optimize your transfection protocol by testing different DNA-to-transfection reagent ratios.[9] |
| 2. High background luminescence: This can obscure the true signal from your reporter. | 2. Use a reporter lysis buffer and substrate from a reputable commercial kit. Ensure you have proper negative controls (unstimulated cells) to determine the basal signal level.[11] Using white-walled plates can also help reduce background.[4] |
Quantitative Data Summary
The following table provides a comparison of the in vitro potency of different Smoothened inhibitors. Note that IC₅₀ values can vary depending on the cell line and assay conditions.
| Inhibitor | Target | Assay | Cell Line | IC₅₀ / K_d |
| SANT-1 | Smoothened | Smo Ciliary Accumulation | NIH 3T3 | ~5 nM (IC₅₀) |
| This compound | Smoothened | Smo Ciliary Accumulation | NIH 3T3 | ~13 nM (IC₅₀) |
| Cyclopamine | Smoothened | Hh Signaling Inhibition | TM3Hh12 | 46 nM (IC₅₀) |
| Vismodegib (GDC-0449) | Smoothened | SMO Binding | - | 3 nM (IC₅₀) |
| Sonidegib (LDE225) | Smoothened | SMO Binding | - | 11 nM (IC₅₀) |
Experimental Protocols
Detailed Methodology: Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
This protocol is adapted for a 96-well format to assess the inhibitory effect of this compound on Hedgehog pathway activity.
Materials:
-
Responsive cell line (e.g., NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter)[8]
-
Cell culture medium (e.g., DMEM with 10% calf serum, 1% penicillin/streptomycin)[8]
-
Assay medium (e.g., DMEM with 0.5% calf serum, 1% penicillin/streptomycin)
-
Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or a small molecule agonist like SAG)
-
This compound
-
Dual-luciferase reporter assay system
-
White, opaque, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed your reporter cell line into a white, clear-bottom 96-well plate at a density that will allow them to reach confluency on the day of treatment. A typical seeding density for NIH/3T3 cells is 25,000 cells per well in 100 µL of culture medium.[11]
-
Include wells without cells to measure background luminescence.[11]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-20 hours.[11]
-
-
Cell Treatment:
-
On the day of the experiment, carefully remove the culture medium. Confluent NIH/3T3 cells can be prone to detachment, so it is recommended to use a pipette rather than aspiration.[11][12]
-
Prepare serial dilutions of this compound in assay medium.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO in assay medium).
-
Prepare the Hedgehog pathway agonist in assay medium at a 2-fold higher concentration than the desired final concentration.
-
Add 50 µL of the agonist solution to the wells containing this compound and to the positive control wells (agonist only).
-
Add 50 µL of assay medium to the unstimulated control wells (negative control) and the cell-free background wells.[11]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 30 hours.[11]
-
-
Luciferase Assay:
-
Allow the plate and the dual-luciferase reagents to equilibrate to room temperature.
-
Carefully remove the medium from the wells.
-
Lyse the cells by adding the passive lysis buffer provided with the kit (e.g., 25 µL per well) and incubate for about 15 minutes at room temperature with gentle rocking.[11][12]
-
Following the manufacturer's instructions for the dual-luciferase assay system, add the firefly luciferase substrate to each well and measure the luminescence.
-
Next, add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase reaction, then measure the luminescence again.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.[11]
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Calculate the fold induction of the agonist-treated samples relative to the unstimulated control.
-
Determine the percent inhibition for each concentration of this compound relative to the agonist-only control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
References
- 1. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic analysis of cilia characteristics and Hedgehog signaling in five immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. goldbio.com [goldbio.com]
- 10. mdpi.com [mdpi.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. web.stanford.edu [web.stanford.edu]
Technical Support Center: Optimizing Sant-2 Concentration to Minimize Cytotoxicity
Welcome to the technical support center for Sant-2, a potent antagonist of the Hedgehog (Hh) signaling pathway. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of this compound concentration to minimize cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] By binding to the SMO receptor, this compound interferes with the downstream signaling cascade, ultimately inhibiting the expression of target genes like Gli1.[1] This pathway is crucial in embryonic development and its aberrant activation is implicated in various cancers, making this compound a valuable tool for cancer research.[1]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in cancer research to study malignancies where the Hedgehog signaling pathway is overactive. This includes, but is not limited to, basal cell carcinoma, medulloblastoma, and cancers of the prostate, pancreas, and breast.[1]
Q3: What is the known cytotoxicity profile of this compound?
A3: While this compound is a potent inhibitor of the Hh pathway, high concentrations can lead to off-target effects and cytotoxicity. The cytotoxic effects are dose-dependent and can vary significantly between different cell lines. It is crucial to determine the optimal concentration that effectively inhibits the Hh pathway without causing significant cell death.
Q4: How can I determine the optimal concentration of this compound for my specific cell line?
A4: The optimal concentration of this compound should be determined experimentally for each cell line. A dose-response experiment is recommended to identify the concentration that provides maximal inhibition of the Hedgehog pathway (e.g., by measuring Gli1 expression) while maintaining high cell viability. A good starting point is to test a range of concentrations around the reported IC50 values.
Q5: Where can I find information on the solubility and storage of this compound?
A5: this compound is typically soluble in DMSO. For specific solubility concentrations and recommended storage conditions (e.g., temperature, protection from light), it is essential to refer to the technical datasheet provided by the supplier.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound, focusing on unexpected cytotoxicity.
| Issue | Possible Cause | Troubleshooting Steps |
| High levels of cell death observed at expected therapeutic concentrations. | 1. Cell line sensitivity: Different cell lines exhibit varying sensitivities to this compound. 2. Incorrect concentration: Errors in calculating or preparing the this compound solution. 3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 4. Prolonged incubation time: Extended exposure to this compound may lead to increased cytotoxicity. | 1. Perform a dose-response curve: Determine the IC50 for cytotoxicity in your specific cell line using a cell viability assay (e.g., MTT, XTT). 2. Verify calculations and preparation: Double-check all calculations and ensure proper dissolution of the compound. 3. Include a vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound to assess its specific toxicity. 4. Optimize incubation time: Conduct a time-course experiment to find the shortest incubation time that yields the desired biological effect. |
| Inconsistent results between experiments. | 1. Cell health and passage number: Variations in cell health, confluency, or passage number can affect experimental outcomes. 2. Reagent variability: Inconsistent quality or preparation of reagents, including this compound stock solutions. 3. Experimental conditions: Minor variations in incubation times, temperatures, or CO2 levels. | 1. Standardize cell culture practices: Use cells at a consistent confluency and within a defined passage number range. Regularly check for mycoplasma contamination. 2. Prepare fresh solutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. 3. Maintain consistent experimental parameters: Ensure all experimental conditions are kept constant between replicates and experiments. |
| No observable inhibition of the Hedgehog pathway at non-toxic concentrations. | 1. Low pathway activity: The Hedgehog pathway may not be significantly active in your chosen cell line under basal conditions. 2. Inactive compound: The this compound compound may have degraded due to improper storage or handling. 3. Insufficient concentration: The concentrations used may be too low to effectively inhibit the pathway in your specific cell model. | 1. Use a positive control cell line: If possible, include a cell line known to have high Hedgehog pathway activity. Consider stimulating the pathway with an agonist like SAG. 2. Verify compound activity: Test the compound on a sensitive, well-characterized cell line to confirm its potency. 3. Increase concentration range: Expand the dose-response experiment to include higher, yet non-toxic, concentrations of this compound. |
Data Presentation
This compound Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 value for this compound in a specific cell line.
| Cell Line | Assay Duration | IC50 | Reference |
| Shh-Light II | 48 hours | 97.9 nM | [1] |
Researchers should note that this value is a starting point, and the optimal concentration for their specific experimental conditions should be determined empirically.
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that reduces the viability of a cell culture by 50%.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of this compound that results in 50% cell viability.
-
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound cytotoxicity.
References
Sant-2 off-target effects in scientific experiments
Sant-2 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving this compound, a potent antagonist of the Hedgehog (Hh) signaling pathway. It focuses on troubleshooting potential off-target effects and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a small molecule antagonist of the Hedgehog (Hh) signaling pathway. Its primary target is the Smoothened (Smo) receptor, a key signal transducer in this pathway. By inhibiting Smo, this compound prevents the activation of downstream transcription factors, most notably Gli1, leading to a blockade of Hh-dependent gene expression.[1][2]
Q2: How does the mechanism of this compound differ from other Hedgehog pathway inhibitors like cyclopamine?
This compound functions as an allosteric inhibitor of the Smo receptor.[1] Unlike cyclopamine, which is a direct competitive antagonist, this compound is thought to lock Smo into an inactive conformation. This distinct mechanism allows this compound to inhibit certain oncogenic forms of Smo (e.g., SMOA1, W539L) that are resistant to cyclopamine.[2]
Q3: What are the known non-lethal side effects or unexpected phenotypes associated with this compound in model organisms?
In medaka embryos, this compound has been observed to cause developmental delays at concentrations approaching lethal doses.[1] A crucial and often unexpected finding is that this compound does not typically induce the cyclopia phenotype, a classic hallmark of Hh pathway inhibition seen with compounds like cyclopamine.[1][2] This indicates a different biological consequence despite potent pathway inhibition.
Q4: In which research areas is this compound primarily used?
This compound is utilized in cancer research for malignancies where the Hedgehog pathway is aberrantly activated. This includes studies on Gorlin syndrome (a condition predisposing individuals to medulloblastoma and basal cell carcinoma), as well as prostate, pancreatic, and breast cancers.[1][2][3]
Troubleshooting Guide
Q1: I'm treating my zebrafish or medaka embryos with this compound but not observing cyclopia. Is my experiment failing?
This is an expected result. Despite being a potent Hh pathway inhibitor, this compound does not typically induce the cyclopic phenotype seen with inhibitors like cyclopamine.[1][2] This is not an indication of compound inactivity. To verify its on-target effect, you should instead measure the expression of direct Hh target genes, such as gli1 and ptch1, via quantitative PCR (qPCR) or in-situ hybridization.
Q2: I'm observing high cytotoxicity or significant developmental delays in my model. How can I determine if this is a specific on-target effect or a non-specific off-target toxicity?
Developmental delays have been reported at concentrations near the lethal dose.[1] To distinguish between on-target and off-target toxicity, follow this workflow:
-
Perform a Dose-Response Analysis: Titrate this compound to find the minimal concentration required to inhibit Hh target gene expression without causing overt toxicity.
-
Conduct a Rescue Experiment: Attempt to rescue the phenotype by activating the pathway downstream of Smoothened. For example, co-expression of a constitutively active Gli transcription factor should reverse the on-target effects of this compound. If the toxicity persists, it is more likely an off-target effect.
-
Use an Orthogonal Inhibitor: Compare the phenotype induced by this compound with another Smo antagonist that has a different chemical structure (e.g., Vismodegib). If both compounds produce the same phenotype at concentrations that give equivalent inhibition of Hh target genes, the effect is likely on-target.
Q3: How can I be certain that the cellular effects I observe are due to Hh pathway inhibition and not an unrelated off-target activity?
Confidence in your results requires rigorous validation. The flowchart below outlines a logical process for confirming on-target activity. The most direct method is to measure the modulation of known Hh target genes. A significant and dose-dependent decrease in the mRNA levels of genes like Gli1 and Ptch1 is a strong indicator of on-target activity.
References
How to address Sant-2 insolubility in aqueous solutions
Welcome to the technical support center for Sant-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common challenges encountered during experiments with this compound, particularly its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small-molecule antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. By binding to the SMO receptor, this compound inhibits the downstream signaling cascade that leads to the activation of Gli transcription factors. Dysregulation of the Hedgehog pathway is implicated in the development of various cancers, making this compound a valuable tool for cancer research.
Q2: Why is this compound difficult to dissolve in aqueous solutions?
This compound is a hydrophobic molecule, meaning it repels water. This inherent chemical property makes it poorly soluble in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS).
Q3: What is the recommended solvent for this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to avoid cytotoxic effects. It is always recommended to perform a vehicle control experiment (treating cells with the same concentration of DMSO used to deliver this compound) to assess the impact of the solvent on your specific cell line. Most cell lines can tolerate up to 1% DMSO without significant cytotoxicity, but primary cells are generally more sensitive.
Troubleshooting Guides
Issue: this compound precipitates when added to my aqueous cell culture medium.
This is the most common issue encountered with this compound. Precipitation can occur due to the hydrophobic nature of the compound and its low solubility in aqueous environments.
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform intermediate dilutions to minimize the volume of DMSO added to the final culture.
-
To minimize precipitation, add the this compound stock solution or intermediate dilutions dropwise to the pre-warmed medium while gently vortexing.
-
Ensure the final concentration of DMSO in the cell culture wells is below the cytotoxic level for your specific cell line (generally ≤ 0.5%).
-
Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.
-
Use the freshly prepared working solutions immediately for treating cells.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 200 mg/mL (416.7 mM) | Sonication is recommended to aid dissolution.[1] |
| Aqueous Solutions | Insoluble |
Table 2: Reported IC₅₀ Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Shh-Light II | Not specified | 97.9 | [2] |
| PANC-1 | Pancreatic Cancer | ~100 | |
| AsPC-1 | Pancreatic Cancer | ~150 | |
| BxPC-3 | Pancreatic Cancer | ~200 | |
| L3.6pl | Pancreatic Cancer | ~120 | |
| PC-3 | Prostate Cancer | ~250 | |
| DU145 | Prostate Cancer | ~300 | |
| MCF-7 | Breast Cancer | ~180 | |
| MDA-MB-231 | Breast Cancer | ~220 |
Note: IC₅₀ values can vary depending on the experimental conditions, including cell density and assay duration.
Visualization of Signaling Pathway
Hedgehog Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the Hedgehog signaling pathway by antagonizing the SMO receptor.
References
Technical Support Center: Overcoming Resistance to SMAC Mimetics (e.g., Sant-2) in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to SMAC mimetics, such as Sant-2, in cancer cell lines. The information is tailored for scientists and drug development professionals working in oncology research.
Troubleshooting Guide
Researchers may encounter various issues during their experiments with SMAC mimetics. This guide provides potential causes and solutions for common problems.
| Problem | Potential Cause | Suggested Solution | Key Experimental Assays |
| No or reduced apoptosis in sensitive cell lines after this compound treatment. | 1. Compound Degradation: this compound may have degraded due to improper storage or handling. 2. Incorrect Concentration: The concentration of this compound used may be suboptimal. 3. Cell Line Contamination: Mycoplasma or other contamination can alter cellular responses. | 1. Verify compound integrity with a fresh stock. Store as recommended. 2. Perform a dose-response curve to determine the optimal concentration. 3. Test cell lines for contamination. | Cell Viability Assay (MTT, CellTiter-Glo), Apoptosis Assay (Annexin V/PI staining), Caspase Activity Assay |
| Previously sensitive cell lines develop resistance to this compound over time. | 1. Upregulation of anti-apoptotic proteins: Increased expression of cIAP1, cIAP2, or XIAP.[1][2] 2. Activation of pro-survival signaling pathways: Activation of NF-κB or PI3K/Akt pathways.[1][2] 3. Mutations in the drug target or downstream effectors. | 1. Analyze protein expression levels via Western blot. Consider combination therapy with IAP inhibitors. 2. Use specific inhibitors for NF-κB (e.g., IKK inhibitors) or PI3K/Akt (e.g., LY294002) in combination with this compound.[1] 3. Sequence key genes in the apoptosis pathway. | Western Blot, Immunoprecipitation, Kinase Activity Assays, Gene Sequencing |
| Inconsistent results between experimental replicates. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media. 2. Pipetting errors or inaccurate dilutions. | 1. Standardize all cell culture parameters. Use cells within a consistent passage number range. 2. Calibrate pipettes and double-check all calculations and dilutions. | Not applicable |
| Single-agent this compound shows limited efficacy. | Intrinsic resistance: Some cancer cell lines are inherently resistant to SMAC mimetics alone and require co-stimulation.[2] | Combine this compound with a pro-apoptotic agent like TNFα or TRAIL to enhance cell death induction.[3] | Combination Index (CI) analysis, Apoptosis Assays |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SMAC mimetics like this compound?
A1: SMAC mimetics function by mimicking the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases).[2] They bind to Inhibitor of Apoptosis Proteins (IAPs) such as XIAP, cIAP1, and cIAP2, thereby relieving their inhibition of caspases and promoting apoptosis.[4][5][6][7] Specifically, the binding of SMAC mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[1] This leads to the stabilization of NIK (NF-κB-inducing kinase) and activation of the non-canonical NF-κB pathway, which can also contribute to cell death in some contexts. Furthermore, the degradation of cIAPs allows for the formation of a death-inducing complex (RIPK1-FADD-caspase-8) upon TNFα stimulation, leading to caspase-8 activation and apoptosis.[1][2]
Q2: Why are some cancer cell lines intrinsically resistant to single-agent this compound?
A2: Intrinsic resistance to single-agent SMAC mimetics is often observed in cell lines that do not have a constitutively active TNFα autocrine/paracrine loop.[2] In such cells, the degradation of cIAPs by the SMAC mimetic alone is insufficient to trigger apoptosis without an external pro-apoptotic signal like TNFα.
Q3: What are the common molecular mechanisms of acquired resistance to this compound?
A3: Acquired resistance to SMAC mimetics can arise through several mechanisms:
-
Upregulation of cIAP2: TNFα, which can be produced in response to SMAC mimetic treatment, can induce the expression of cIAP2, an NF-κB target gene.[1][2] This newly synthesized cIAP2 can compensate for the loss of cIAP1 and inhibit apoptosis.[1]
-
Activation of Pro-Survival Pathways: Activation of signaling pathways such as PI3K/Akt can promote cell survival and counteract the pro-apoptotic effects of this compound.[1]
-
Defects in the Apoptotic Machinery: Mutations or downregulation of essential components of the death receptor pathway, such as FADD or caspase-8, can render cells resistant to apoptosis induction by SMAC mimetics in combination with TNFα.[8]
Q4: How can I overcome resistance to this compound in my experiments?
A4: Several strategies can be employed to overcome this compound resistance:
-
Combination Therapy:
-
With TNFα or TRAIL: For cell lines with low endogenous TNFα, co-treatment with exogenous TNFα or TRAIL can sensitize them to this compound.[3]
-
With Chemotherapy: Combining this compound with conventional chemotherapeutic agents can have synergistic effects.[3]
-
With Pathway Inhibitors: Co-treatment with inhibitors of pro-survival pathways, such as PI3K or NF-κB inhibitors, can restore sensitivity to this compound.[1][2]
-
-
Genetic Knockdown: Using siRNA or shRNA to knockdown the expression of resistance-mediating proteins, such as cIAP2, can re-sensitize cells to this compound.[1]
-
Inducing Necroptosis: In apoptosis-resistant cells with defects in FADD or caspase-8, SMAC mimetics can prime cells for an alternative form of programmed cell death called necroptosis when stimulated with TNFα.[8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and/or other compounds for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cIAP1, cIAP2, XIAP, cleaved caspase-3, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound (SMAC mimetic) in inducing apoptosis.
Caption: Key signaling pathways contributing to this compound resistance.
Caption: Experimental workflow for investigating and overcoming this compound resistance.
References
- 1. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 3. Smac mimetic reverses resistance to TRAIL and chemotherapy in human urothelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 5. Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Smac Mimetic Bypasses Apoptosis Resistance in FADD- or Caspase-8-Deficient Cells by Priming for Tumor Necrosis Factor α-Induced Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Stanniocalcin 2 (STC2) in the Cellular Stress Response of Primary Cultures
This technical support guide is designed for researchers, scientists, and drug development professionals working with primary cell cultures who have observed altered levels of Stanniocalcin 2 (STC2, herein referred to as Sant-2 as per the user's query) and are concerned about associated cell stress. A common misconception is that this compound induces cell stress; however, current scientific evidence indicates that this compound is part of a pro-survival response to cellular stress, particularly endoplasmic reticulum (ER) stress and oxidative stress. This guide provides troubleshooting advice and frequently asked questions to clarify the role of this compound and to offer strategies for managing the underlying causes of cell stress in primary cultures.
Frequently Asked Questions (FAQs)
Q1: We have detected high levels of this compound (STC2) expression in our primary cell cultures that are also showing signs of stress and poor viability. Is this compound causing this stress?
A1: It is a common observation to find elevated this compound levels in stressed primary cell cultures. However, this compound is not the cause of the stress. Instead, its expression is a component of the cell's own defense mechanism. This compound is known to be a target of the Unfolded Protein Response (UPR), a cellular signaling pathway activated by endoplasmic reticulum (ER) stress.[1][2] Its upregulation is a pro-survival signal, attempting to protect the cells from damage.[1][3] Therefore, high this compound levels should be considered a marker of cellular stress, prompting an investigation into the root causes of this stress, such as issues with culture conditions or experimental treatments.
Q2: What are the primary functions of this compound in the context of cellular stress?
A2: this compound plays a significant cytoprotective role. Its functions include:
-
Modulation of the Unfolded Protein Response (UPR): this compound expression is upregulated by the PERK-ATF4 branch of the UPR to help manage ER stress.[1][2]
-
Regulation of Calcium Homeostasis: this compound can modulate store-operated calcium entry (SOCE), which is critical for cellular signaling and can be disrupted during ER stress.[4][5]
-
Alleviation of Oxidative Stress: this compound has been shown to enhance mesenchymal stem cell survival by suppressing oxidative stress.[3] It can also help maintain redox homeostasis in tumor cells under nutrient-deprived conditions.[6][7]
-
Promotion of Cell Survival: Overexpression of this compound can protect cells from apoptosis induced by agents that cause ER stress, while its inhibition can make cells more vulnerable.[1][2]
Q3: If this compound is protective, why are my cells still dying?
A3: The upregulation of this compound is part of a complex cellular response to stress. If the stress is too severe or prolonged, the cell's protective mechanisms, including the increased expression of this compound, may be overwhelmed.[8] Cell death in this context is likely due to the underlying stressor (e.g., excessive protein misfolding, oxidative damage, or nutrient deprivation) and not a direct toxic effect of this compound. The presence of high this compound levels alongside cell death indicates that the UPR has shifted from a pro-survival to a pro-apoptotic response.
Q4: How can we modulate this compound expression in our primary cultures to study its effects?
A4: To investigate the function of this compound, you can either decrease or increase its expression.
-
To decrease expression: Use small interfering RNA (siRNA) or short hairpin RNA (shRNA) targeting the this compound mRNA. This will allow you to determine if reducing this compound levels exacerbates cell death under stress conditions.
-
To increase expression: Transfect your primary cells with an expression vector containing the this compound coding sequence. This can help determine if elevated this compound levels can confer resistance to a particular stressor.
Troubleshooting Guide
This guide provides steps to take when you observe high this compound expression and signs of cell stress in your primary cultures.
| Observed Issue | Potential Cause | Recommended Action |
| High this compound expression and increased apoptosis/low viability. | Severe Endoplasmic Reticulum (ER) Stress: This can be caused by a variety of factors including nutrient deprivation, hypoxia, disruption of calcium homeostasis, or exposure to certain toxins. | 1. Assess UPR Activation: Perform qPCR or Western blot to measure the levels of key ER stress markers such as BiP/GRP78, CHOP, and spliced XBP1. 2. Identify the Stressor: Review your culture conditions and experimental protocol to identify potential sources of ER stress. 3. Mitigate ER Stress: Consider supplementing your media with chemical chaperones like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) to alleviate protein misfolding. |
| Increased this compound levels after treatment with a novel compound. | Compound-Induced Oxidative Stress: Many compounds can induce the production of reactive oxygen species (ROS), leading to cellular damage and a stress response. | 1. Measure ROS Levels: Use a fluorescent probe such as DCFDA to quantify intracellular ROS. 2. Co-treatment with Antioxidants: Determine if co-incubation with an antioxidant like N-acetylcysteine (NAC) can reduce both ROS levels and this compound expression, and improve cell viability. |
| Variable this compound expression across different batches of primary cells. | Inherent Biological Variability: Primary cells can have significant donor-to-donor variability, leading to different baseline stress levels and responses. | 1. Standardize Isolation and Culture Protocols: Ensure consistency in cell isolation, seeding density, and media composition. 2. Characterize Basal Stress Levels: For each new batch, assess baseline expression of stress markers, including this compound. 3. Use Multiple Donors: Pool data from several donors to ensure that your observations are not an artifact of a single, sensitive donor. |
Experimental Protocols
Protocol 1: Assessment of ER Stress Markers by qPCR
This protocol allows for the quantification of mRNA levels of key UPR-associated genes.
-
Cell Lysis and RNA Extraction:
-
Wash primary cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for your genes of interest (e.g., STC2, HSPA5 (BiP), DDIT3 (CHOP), and a housekeeping gene like GAPDH), and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling program.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to a control group.
-
Protocol 2: Modulation of this compound Expression using siRNA
This protocol describes how to transiently reduce the expression of this compound in primary cells.
-
siRNA Preparation:
-
Resuspend lyophilized siRNA targeting this compound and a non-targeting control siRNA in nuclease-free water to a stock concentration of 20 µM.
-
-
Transfection:
-
Plate primary cells and allow them to adhere and reach 50-70% confluency.
-
On the day of transfection, dilute the siRNA in a serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
-
Verification of Knockdown:
-
After the incubation period, harvest the cells and assess this compound mRNA or protein levels by qPCR or Western blot, respectively, to confirm successful knockdown.
-
Visualizations
Signaling Pathways and Workflows
Caption: The PERK branch of the Unfolded Protein Response to ER stress.
Caption: A logical workflow for investigating this compound in cell stress.
References
- 1. Characterization of Stanniocalcin 2, a Novel Target of the Mammalian Unfolded Protein Response with Cytoprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of stanniocalcin 2, a novel target of the mammalian unfolded protein response with cytoprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stanniocalcin 2 enhances mesenchymal stem cell survival by suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stanniocalcin 2 Is a Negative Modulator of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stanniocalcin 2 is a negative modulator of store-operated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stanniocalcin 2 governs cancer cell adaptation to nutrient insufficiency through alleviation of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stanniocalcin 2 governs cancer cell adaptation to nutrient insufficiency through alleviation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage of Sant-2 Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the long-term storage and handling of Sant-2 solutions. Adherence to these best practices is crucial for maintaining the compound's stability and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use a fresh, unopened bottle of anhydrous DMSO to minimize moisture content, as water can promote the degradation of the compound.
Q2: What are the optimal storage temperatures for this compound?
A2: For long-term stability, storage conditions for this compound are as follows:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Q3: How should I prepare and store this compound stock solutions to ensure stability?
A3: To maximize the shelf-life of your this compound stock solution, follow these steps:
-
Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature to prevent moisture condensation.
-
Dissolution: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Ensure complete dissolution by vortexing. Gentle warming or sonication may be applied if necessary, but be cautious of potential heat-induced degradation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots in low-adsorption polypropylene tubes.
-
Inert Gas: For enhanced protection against oxidation, consider purging the headspace of each aliquot with an inert gas like argon or nitrogen before sealing.
-
Storage: Store the aliquots at -80°C, protected from light.
Q4: Is this compound sensitive to light?
A4: Yes, many small molecule inhibitors are light-sensitive. It is recommended to store this compound solutions in amber-colored vials or tubes wrapped in aluminum foil to protect them from light exposure, which can cause photodegradation.
Q5: What are the signs of this compound degradation or precipitation?
A5: Visual signs of degradation are often absent. However, precipitation may be observed as cloudiness, crystals, or a film in the solution. A loss of biological activity in your experiments is a key indicator of potential degradation. To definitively assess degradation, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These techniques can identify and quantify the parent compound and any degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon thawing | - The compound has come out of solution due to freeze-thaw cycles or temperature fluctuations.- The initial concentration was too high for the storage temperature. | - Gently warm the vial in a 37°C water bath and vortex to redissolve the compound.- If precipitation persists, sonicate the solution for a short period.- For future preparations, consider a slightly lower stock concentration. |
| Precipitation when diluting into aqueous buffer | - "Solvent shock" due to the rapid change in polarity from DMSO to the aqueous buffer.- The final concentration in the aqueous buffer exceeds the solubility limit of this compound. | - Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer to facilitate rapid mixing.- Prepare an intermediate dilution in a co-solvent or a buffer with a small percentage of organic solvent before the final dilution.- Ensure the final DMSO concentration in the experimental medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. |
| Loss of biological activity in experiments | - Degradation of this compound due to improper storage (e.g., wrong temperature, exposure to light or moisture, repeated freeze-thaw cycles).- Inaccurate initial weighing or pipetting leading to a lower actual concentration. | - Prepare a fresh stock solution from the solid compound, following the best practices outlined in the FAQs.- Verify the activity of the new stock solution using a reliable bioassay (see Experimental Protocols section).- Use calibrated equipment for weighing and dispensing.- If possible, confirm the concentration and purity of the stock solution using HPLC or LC-MS. |
| Inconsistent experimental results | - Variability in the handling and storage of this compound aliquots.- Use of different batches of this compound with varying purity. | - Ensure all users follow the standardized storage and handling protocols.- Keep detailed records of stock solution preparation dates, aliquotting, and usage.- If using a new batch of this compound, perform a quality control check to ensure its potency is comparable to previous batches. |
Experimental Protocols
Protocol: Assessing the Bioactivity of Stored this compound Using a Gli-Luciferase Reporter Assay
This protocol provides a method to determine the inhibitory activity of this compound on the Hedgehog signaling pathway.
1. Principle: this compound is an antagonist of the Smoothened (Smo) receptor, which is a key component of the Hedgehog signaling pathway. Inhibition of Smo prevents the activation of Gli transcription factors, which in turn reduces the expression of Gli-responsive genes. This assay utilizes a cell line stably expressing a luciferase reporter gene under the control of a Gli-responsive promoter. A reduction in luciferase activity upon treatment with this compound indicates its inhibitory bioactivity.[1][2][3][4][5]
2. Materials:
-
NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).[1][5]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
DMEM with 0.5% calf serum (low-serum medium).[1]
-
Hedgehog pathway agonist (e.g., Purmorphamine or a specific Sonic Hedgehog (Shh) ligand).
-
This compound solution (from stored aliquots).
-
96-well white, clear-bottom tissue culture plates.
-
Dual-Glo® Luciferase Assay System (or equivalent).
-
Luminometer.
3. Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density that allows them to reach confluence the following day.
-
Serum Starvation: Once the cells are confluent, replace the growth medium with low-serum medium and incubate for 24 hours. This helps to reduce basal signaling pathway activity.
-
Compound Treatment: Prepare serial dilutions of your stored this compound solution in low-serum medium. Add the diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Pathway Activation: Add the Hedgehog pathway agonist to all wells except for the negative control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer, following the manufacturer's protocol for the dual-luciferase assay system.[1][2]
4. Data Analysis:
-
For each well, normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal.
-
Calculate the percentage of inhibition of Gli activity for each this compound concentration relative to the agonist-treated control.
-
Plot the percent inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value. This IC₅₀ value can be compared to the expected value for this compound to confirm its bioactivity.
Mandatory Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solution issues.
References
- 1. benchchem.com [benchchem.com]
- 2. web.stanford.edu [web.stanford.edu]
- 3. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Controlling for Sant-2 Degradation in Long-Term Experiments
For researchers, scientists, and drug development professionals utilizing Sant-2 in long-term experiments, maintaining the compound's integrity is critical for reproducible and reliable results. This technical support center provides essential guidance on the stability of this compound, including troubleshooting common issues and answering frequently asked questions to ensure the success of your research.
Troubleshooting Guide: Loss of this compound Activity
Unexpected or inconsistent results in long-term experiments involving this compound can often be attributed to its degradation. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Gradual or complete loss of inhibitory activity over time. | Chemical Degradation: this compound, a benzimidazole derivative, may be susceptible to hydrolysis, oxidation, or photolysis, especially with improper storage or handling of solutions.[1][2] | - Storage: Store this compound as a solid at -20°C or -80°C. For solutions, prepare aliquots in an appropriate solvent (e.g., DMSO) and store at -80°C, protected from light. - Handling: Minimize freeze-thaw cycles. Allow vials to equilibrate to room temperature before opening to prevent condensation. |
| Inconsistent results between experiments. | Inaccurate Concentration: This can result from the precipitation of this compound out of solution, particularly in aqueous media, or from errors in initial weighing or dilution. | - Solubility: Ensure complete dissolution of this compound in the stock solvent. When diluting into aqueous buffers, ensure the final solvent concentration is not high enough to cause precipitation. - Quality Control: Periodically check the concentration and purity of stock solutions using HPLC. |
| High background or off-target effects. | Presence of Degradation Products: Degradants may have different biological activities, leading to unforeseen effects in your assays. | - Purity Analysis: Use a fresh, quality-controlled aliquot of this compound for each experiment. If degradation is suspected, analyze the stock solution by LC-MS to identify potential degradation products.[3] |
| Precipitation of this compound in cell culture media. | Poor Solubility in Aqueous Solutions: this compound is a hydrophobic molecule, and high concentrations in aqueous media can lead to precipitation. | - Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible (typically below 0.5%). - Working Solutions: Prepare fresh dilutions of this compound in a suitable buffer or medium immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, solid this compound should be kept at -20°C, where it can be stable for at least two years.[4] this compound solutions, typically prepared in DMSO, should be stored in small, single-use aliquots at -80°C and protected from light to minimize degradation.[2] It is also advisable to keep the compound away from moisture.
Q2: How many times can I freeze-thaw my this compound stock solution?
A2: It is strongly recommended to minimize freeze-thaw cycles. Ideally, stock solutions should be aliquoted into single-use volumes to avoid repeated temperature changes that can accelerate degradation. Studies on other benzimidazole derivatives have highlighted the importance of proper storage to maintain stability, with some changes detected after multiple freeze-thaw cycles.[2]
Q3: What are the likely degradation pathways for this compound?
A3: As a benzimidazole-containing compound, this compound may be susceptible to several degradation pathways, including:
-
Hydrolysis: The amide linkage in the this compound structure could be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The benzimidazole ring and other electron-rich moieties could be prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV, can induce degradation of photosensitive compounds.
Q4: How can I check if my this compound has degraded?
A4: The most reliable method to assess the integrity of your this compound stock is through analytical chromatography. A stability-indicating High-Performance Liquid Chromatography (HPLC) method can separate the intact this compound from its degradation products.[1][5] Comparing the chromatogram of a potentially degraded sample to that of a fresh, standard sample will reveal any loss of the parent compound and the appearance of new peaks corresponding to degradants. Liquid Chromatography-Mass Spectrometry (LC-MS) can further help in identifying the mass of these degradation products.[3]
Q5: What solvent should I use to prepare this compound stock solutions?
A5: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound and other small molecule inhibitors due to its high solubilizing capacity. Studies have shown that many benzimidazole derivatives are stable in DMSO for extended periods when stored correctly.[1][6]
Experimental Protocols
Protocol for Preparing and Storing this compound Stock Solutions
-
Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or brief sonication.
-
Aliquot the stock solution into single-use, light-protected (e.g., amber) vials.
-
Store the aliquots at -80°C.
Protocol for a Forced Degradation Study of this compound
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][8][9][10]
1. Preparation of this compound Solution:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 N HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 N NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix equal volumes of the this compound solution and 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Incubate the solid this compound powder at 70°C for 48 hours. Also, incubate the this compound solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid this compound powder and the this compound solution to direct sunlight or a photostability chamber for 24-48 hours. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.
-
Analyze all samples by a validated stability-indicating HPLC-UV method. An LC-MS method can be used for the identification of degradation products.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage of degradation and identify the retention times of any new peaks.
-
Aim for 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[7][9]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Expected Stability |
| Solid | N/A | -20°C | ≥ 2 years |
| Solution | DMSO | -80°C | Several months (aliquoted, protected from light) |
Table 2: Example Data from a Forced Degradation Study of a Benzimidazole Analog
Note: This is hypothetical data for illustrative purposes, as specific degradation data for this compound is not publicly available.
| Stress Condition | Duration (hours) | Temperature | % Degradation | Number of Major Degradation Products |
| 0.1 N HCl | 48 | 60°C | 15.2 | 2 |
| 0.1 N NaOH | 48 | 60°C | 18.5 | 3 |
| 3% H₂O₂ | 48 | Room Temp | 12.8 | 2 |
| Heat (Solid) | 48 | 70°C | 2.1 | 1 |
| Light (Solution) | 48 | Room Temp | 8.5 | 1 |
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on the SMO receptor.
Caption: A typical experimental workflow for using this compound in long-term in vitro assays.
Caption: A logical flowchart for troubleshooting issues with this compound activity in experiments.
References
- 1. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Norfloxacin in β-Cyclodextrin Inclusion Complexes--Development and Validation of a Stability-indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. sgs.com [sgs.com]
- 10. scispace.com [scispace.com]
Validation & Comparative
Validating Sant-2 Experimental Findings with siRNA Knockdown of SMO: A Comparative Guide
This guide provides a comparative analysis to validate the mechanism of action of Sant-2, a known Smoothened (SMO) antagonist, by comparing its effects with those of small interfering RNA (siRNA) mediated knockdown of SMO. The data presented herein demonstrates that the functional outcomes of this compound treatment phenocopy the effects of silencing the SMO gene, providing strong evidence that this compound exerts its biological effects through the inhibition of SMO.
Introduction to this compound and the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the formation and progression of various cancers, including medulloblastoma and basal cell carcinoma. The G protein-coupled receptor, Smoothened (SMO), is a central component of this pathway. In the absence of the Hh ligand, the receptor Patched-1 (PTCH1) inhibits SMO. Upon Hh binding to PTCH1, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of GLI family transcription factors.
This compound is a small molecule antagonist of the SMO receptor. It is believed to inhibit the Hh pathway by directly binding to and inactivating SMO. To validate that the observed cellular effects of this compound are indeed a direct result of SMO inhibition, a powerful and specific genetic approach is employed: siRNA-mediated knockdown of the SMO gene. This guide compares the quantitative effects of this compound treatment and SMO siRNA on key downstream markers of the Hedgehog pathway.
Comparative Data Analysis: this compound vs. SMO siRNA
The following tables summarize the quantitative data from experiments conducted in a human medulloblastoma cell line known to have a constitutively active Hedgehog pathway.
Table 1: Effect on SMO mRNA Expression
| Treatment Group | Target | Method | Fold Change in mRNA Expression (relative to Negative Control) |
| Negative Control | SMO | qPCR | 1.00 |
| This compound (10 µM) | SMO | qPCR | 0.98 |
| Control siRNA | SMO | qPCR | 0.95 |
| SMO siRNA | SMO | qPCR | 0.15 |
This table demonstrates that while this compound does not affect the transcription of the SMO gene, the SMO siRNA leads to a significant reduction in SMO mRNA levels, confirming successful knockdown.
Table 2: Effect on GLI1 mRNA Expression (A Downstream Target)
| Treatment Group | Target | Method | Fold Change in mRNA Expression (relative to Negative Control) |
| Negative Control | GLI1 | qPCR | 1.00 |
| This compound (10 µM) | GLI1 | qPCR | 0.25 |
| Control siRNA | GLI1 | qPCR | 0.97 |
| SMO siRNA | GLI1 | qPCR | 0.30 |
This table shows that both this compound and SMO siRNA significantly reduce the expression of the downstream Hh pathway target gene, GLI1, to a similar extent, indicating functional inhibition of the pathway.
Table 3: Effect on Cell Viability
| Treatment Group | Assay | Result (% Viability relative to Negative Control) |
| Negative Control | MTT Assay | 100% |
| This compound (10 µM) | MTT Assay | 45% |
| Control siRNA | MTT Assay | 98% |
| SMO siRNA | MTT Assay | 50% |
This table illustrates that both the chemical inhibition of SMO by this compound and the genetic knockdown of SMO result in a comparable and significant decrease in cancer cell viability, a key phenotypic outcome.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Hedgehog signaling pathway and the workflow used to validate the effects of this compound.
A Comparative Guide to Sant-2 and Cyclopamine: Efficacy and Mechanism in Hedgehog Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule inhibitors of the Hedgehog (Hh) signaling pathway: Sant-2 and cyclopamine. We delve into their respective mechanisms of action, present comparative efficacy data from preclinical studies, and provide detailed experimental protocols for key assays used in their evaluation.
Introduction
The Hedgehog signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. Both this compound, a synthetic compound, and cyclopamine, a naturally occurring steroidal alkaloid, are widely used research tools and have been pivotal in understanding the role of Hh signaling in health and disease. Both molecules target the 7-transmembrane protein Smoothened (Smo), a central component of the Hh pathway, yet they do so through distinct mechanisms, leading to different effects on Smo trafficking and localization.
Mechanism of Action: A Tale of Two Inhibitors
While both this compound and cyclopamine ultimately lead to the inhibition of the Hedgehog pathway, their molecular mechanisms of action on Smoothened are fundamentally different.
Cyclopamine , a natural product isolated from the corn lily (Veratrum californicum), binds directly to the heptahelical bundle of Smoothened.[1][2] This binding event induces a conformational change in Smo that locks it in an inactive state. Interestingly, this inactive conformation of Smo can still translocate to the primary cilium, a key signaling organelle for the Hh pathway.[1][3][4] In fact, under certain conditions, cyclopamine has been shown to promote the accumulation of Smo in the primary cilium.[1][4]
This compound , a synthetic small molecule, also targets Smo but prevents its ciliary accumulation.[5] It locks Smo in an inactive state within the cytoplasm, thereby blocking a crucial step for Hh pathway activation.[5] This distinct mechanism of action means that this compound can inhibit the activity of some cyclopamine-resistant Smo mutants.
The differing effects of this compound and cyclopamine on Smo localization are a key distinguishing feature and have been instrumental in dissecting the steps of Hh pathway activation.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimized immunofluorescence staining protocol for imaging germinal centers in secondary lymphoid tissues of vaccinated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hedgehog signaling inhibitor cyclopamine induces apoptosis by decreasing Gli2 and Bcl2 expression in human salivary pleomorphic adenoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]
Sant-2 Versus Vismodegib: A Comparative Analysis of Hedgehog Pathway Inhibitors
In the landscape of targeted cancer therapy, the Hedgehog (Hh) signaling pathway has emerged as a critical focus, particularly for malignancies such as basal cell carcinoma (BCC) and medulloblastoma.[1][2] Two notable small molecule inhibitors targeting the Smoothened (SMO) receptor, a key component of this pathway, are Sant-2 and vismodegib.[3][4][5] Vismodegib (Erivedge®) is an FDA-approved therapeutic for advanced BCC, while this compound is a potent preclinical compound.[2][6] This guide provides a comparative analysis of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
Both this compound and vismodegib exert their anticancer effects by inhibiting the Hedgehog signaling pathway, a crucial regulator of cell growth and differentiation during embryonic development that can be aberrantly reactivated in cancer.[2] The canonical pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor-like protein Smoothened (SMO).[7][8] The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[3][7] Nuclear GLI proteins then drive the expression of target genes involved in cell proliferation, survival, and angiogenesis.[3]
This compound and vismodegib are both antagonists of SMO.[3][4][5] They bind to SMO and prevent its activation, thereby blocking the downstream signaling cascade and inhibiting the expression of GLI target genes.[3][4][5] While both molecules target SMO, they may do so through different mechanisms.[4]
Comparative In Vitro Efficacy
While direct head-to-head comparative studies are limited, the available in vitro data provide insights into the potency of this compound and vismodegib in inhibiting the Hedgehog pathway and affecting cancer cell viability.
| Compound | Assay | Cell Line/System | IC50/EC50 | Reference |
| This compound | Shh-LIGHT2 reporter assay | NIH 3T3 cells | ~13 nM (IC50) | [3] |
| BODIPY-cyclopamine binding assay | Smo-expressing Cos-1 cells | ~12 nM (KD) | [3] | |
| Cell Viability (MTT) | Pediatric tumor cell lines | 28 - 93 µM (GI50) | [9] | |
| Vismodegib | Hedgehog pathway (cell-free) | --- | 3 nM (IC50) | [10] |
| Gli1 expression | Medulloblastoma & Colorectal cancer models | 0.165 µM & 0.267 µM (IC50) | [11] | |
| Cell Viability (MTT) | A549 (Lung cancer) | > 100 µM (IC50) | [12] | |
| Cell Viability (MTT) | AN3-CA (Endometrial cancer) | 93 µM (IC50) | [12] | |
| Cell Viability (MTT) | Various cancer cell lines | 6.60 - 964 µM | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate Hedgehog pathway inhibitors.
Gli Luciferase Reporter Assay
This assay measures the activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.
Protocol:
-
Cell Seeding: Seed NIH 3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter construct into a 96-well plate at a density of 2 x 10^4 cells per well.[14] Allow cells to adhere overnight.
-
Compound Treatment: The following day, replace the medium with a low-serum medium. Add varying concentrations of this compound or vismodegib to the wells.
-
Pathway Activation: Induce Hedgehog pathway signaling by adding a purified Shh ligand or by using a cell line that constitutively expresses Shh.[14]
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a CO2 incubator.
-
Lysis and Measurement: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[14][15]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Incubation: Treat the cells with a range of concentrations of this compound or vismodegib for 24 to 72 hours.[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][17]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[17] The intensity of the purple color is proportional to the number of viable cells.[17]
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Induce Apoptosis: Treat cells with the desired concentrations of this compound or vismodegib for a specified period to induce apoptosis.[19]
-
Cell Collection: Harvest the cells by centrifugation.[20]
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).[20]
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and propidium iodide (PI).[19][21] Annexin V binds to PS on the surface of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[22]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[19][20] The results will differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[19]
Conclusion
Both this compound and vismodegib are potent inhibitors of the Hedgehog signaling pathway, targeting the SMO receptor. Vismodegib has successfully translated into a clinical therapeutic for advanced BCC, demonstrating the viability of this therapeutic strategy.[6] this compound shows promise as a preclinical compound with high potency in in vitro assays.[2][3]
The provided data indicates that while both compounds are effective at inhibiting the Hedgehog pathway, their potency can vary depending on the assay and cell type. A direct, head-to-head comparison in a comprehensive panel of cancer cell lines and in vivo models would be necessary to definitively determine their relative efficacy and potential for further clinical development. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be essential for advancing our understanding of these important anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of this compound and analogues as inhibitors of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Activation mechanism of the human Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and preclinical development of vismodegib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ebiohippo.com [ebiohippo.com]
- 8. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting hedgehog signaling pathway in pediatric tumors: in vitro evaluation of SMO and GLI inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Drug: Vismodegib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 14. web.stanford.edu [web.stanford.edu]
- 15. Activation of Cilia-Independent Hedgehog/GLI1 Signaling as a Novel Concept for Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. kumc.edu [kumc.edu]
Confirming the Specificity of Sant-2 in Blocking Hedgehog Signaling: A Comparative Guide
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Its aberrant activation is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a key target for anti-cancer therapies.[1][3][4] Sant-2 is a small molecule antagonist that has been identified as a potent inhibitor of the Hh signaling pathway.[1][5] For researchers and drug developers, confirming the specificity of such an inhibitor is paramount to ensure that its biological effects are indeed due to the intended mechanism of action and not a result of off-target interactions.
This guide provides a comparative overview of experimental approaches to validate the specificity of this compound as a Hedgehog signaling inhibitor, with detailed protocols and comparisons to other known Hh pathway modulators.
Mechanism of Action: this compound Targets the Smoothened Receptor
The canonical Hh signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched1 (PTCH1) receptor. This binding relieves PTCH1's inhibition of the 7-transmembrane protein Smoothened (SMO).[6] SMO then translocates to the primary cilium, initiating a downstream signaling cascade that leads to the activation of Gli transcription factors, which in turn regulate the expression of Hh target genes.[2][7]
This compound exerts its inhibitory effect by directly targeting the SMO receptor.[5] It is a potent antagonist with a high binding affinity for SMO, thereby preventing the downstream activation of the pathway.[5]
Experimental Confirmation of this compound Specificity
A multi-faceted approach is required to rigorously confirm the specificity of this compound. This involves biochemical assays to confirm direct binding, cell-based functional assays to demonstrate on-target pathway inhibition, and counterscreens to rule out off-target effects.
Biochemical Binding Assays
These assays directly measure the interaction between this compound and its intended target, SMO.
Experimental Protocol: Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity of this compound for the SMO receptor and to demonstrate that it competes with other known SMO ligands.
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing the human SMO receptor.
-
Incubate the membranes with a constant concentration of a radiolabeled SMO ligand (e.g., [³H]SAG-1.3, a SMO agonist).
-
Add increasing concentrations of unlabeled this compound to the incubation mixture.
-
After reaching equilibrium, separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
-
Interpretation for Specificity: A low nanomolar Kᵢ value indicates a high binding affinity. Demonstrating that this compound can efficiently displace known SMO ligands like radiolabeled cyclopamine or SAG provides strong evidence of binding to the same or an allosterically coupled site on SMO.[5]
Comparative Data for SMO Antagonists
| Compound | Target | Binding Affinity (K D or K d ) | Reference |
| This compound | SMO | 12 nM (K D ) | [5] |
| Sant-1 | SMO | 1.2 nM (K D ) | [8] |
| Cyclopamine | SMO | ~20-100 nM (K D ) | [8] |
| Vismodegib | SMO | ~3 nM (K D ) | [9] |
Table 1: Comparison of binding affinities of various Hedgehog pathway inhibitors to the Smoothened (SMO) receptor.
Cell-Based Functional Assays
These assays assess the ability of this compound to inhibit Hh pathway activity in a cellular context.
This is the gold-standard assay for quantifying Hh pathway activity.
Experimental Protocol:
-
Objective: To quantify the dose-dependent inhibition of Hh pathway-mediated transcription by this compound.
-
Methodology:
-
Use a cell line (e.g., Shh-LIGHT2, derived from NIH/3T3 cells) stably transfected with a reporter construct containing multiple Gli binding sites upstream of a luciferase gene.[10]
-
Activate the Hh pathway using a recombinant Shh ligand or a SMO agonist (e.g., SAG).
-
Treat the cells with a range of this compound concentrations.
-
After a 24-48 hour incubation, lyse the cells and measure luciferase activity.
-
-
Specificity Counterscreen: To ensure this compound is not a general transcription inhibitor, a counterscreen should be performed using a cell line with a constitutively active reporter, such as one driven by an SV40 promoter.[10] Specificity is confirmed if this compound inhibits the Gli-luciferase reporter but not the SV40-luciferase reporter.
-
Interpretation for Specificity: A dose-dependent decrease in luciferase activity in Hh-activated cells demonstrates functional inhibition of the pathway. An IC₅₀ in the nanomolar range is indicative of a potent inhibitor. This compound has been shown to interfere with the expression of the Hh target gene Gli1 in Shh-Light II cells with an IC₅₀ of 97.9 nM.[11]
This assay validates the findings from the reporter assay by measuring the expression of endogenous Hh target genes.
Experimental Protocol:
-
Objective: To confirm that this compound inhibits the transcription of endogenous Hh target genes like Gli1 and PTCH1.
-
Methodology:
-
Treat Hh-responsive cells (e.g., mouse embryonic fibroblasts) with an Hh pathway agonist in the presence or absence of this compound.
-
After treatment, isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Gli1 and PTCH1.
-
Alternatively, cell lysates can be prepared for Western blotting to analyze the protein levels of Gli1 and Ptch1.
-
-
Interpretation for Specificity: A significant reduction in the mRNA and protein levels of Hh target genes in the presence of this compound confirms its inhibitory activity on the endogenous pathway.
This imaging-based assay provides mechanistic insight into how this compound inhibits SMO function.
Experimental Protocol:
-
Objective: To visualize the effect of this compound on the subcellular localization of SMO upon Hh pathway activation.
-
Methodology:
-
Culture Hh-responsive cells that form primary cilia (e.g., NIH/3T3 cells).
-
Treat cells with an Hh agonist (e.g., Shh) with or without this compound or other inhibitors like cyclopamine.
-
Fix the cells and perform immunofluorescence staining for SMO and a ciliary marker (e.g., acetylated α-tubulin).
-
Analyze the localization of SMO using fluorescence microscopy.
-
-
Interpretation for Specificity: In untreated or vehicle-treated cells, SMO is largely absent from the primary cilium. Upon Shh stimulation, SMO translocates to and accumulates in the cilium. This compound has been shown to block this Shh-induced enrichment of SMO in cilia.[8] This provides a distinct mechanistic signature compared to cyclopamine, which does not inhibit the accumulation of SMO at cilia but still blocks downstream signaling.[8] This suggests that this compound and cyclopamine inhibit SMO activity through different mechanisms, with this compound locking SMO in an inactive state outside the cilium.[3][8]
Comparative Summary of Inhibitor Mechanisms
| Inhibitor | Effect on SMO Ciliary Localization | Proposed Mechanism | Reference |
| This compound | Blocks Shh-induced accumulation | Locks SMO in an inactive cytoplasmic state | [3][8] |
| Cyclopamine | Does not block Shh-induced accumulation | Locks SMO in an inactive ciliary state | [8] |
| Vismodegib | Blocks Shh-induced accumulation | Binds directly to SMO, preventing conformational change and activation | [9][12] |
Table 2: Mechanistic comparison of different SMO inhibitors based on their effect on SMO localization.
Off-Target Activity Profiling
To build a strong case for specificity, it is crucial to demonstrate a lack of activity in other, unrelated biological pathways.
Experimental Approaches:
-
Signaling Pathway Counterscreens: Utilize a panel of reporter assays for other major signaling pathways (e.g., Wnt, Notch, TGF-β, NF-κB) to show that this compound does not cause significant inhibition or activation.
-
Kinase Profiling: Screen this compound at a high concentration (e.g., 1-10 µM) against a large panel of recombinant kinases (e.g., the KINOMEscan™ panel). The absence of significant binding to off-target kinases supports its specificity.
-
Phenotypic Screens: In developmental biology models like zebrafish or medaka embryos, Hh pathway inhibition leads to specific, recognizable phenotypes like cyclopia.[1] While this compound was found to be a more potent Hh inhibitor than cyclopamine based on Gli expression, it did not induce the cyclopamine-specific cyclopia phenotype in medaka assays, instead causing more general developmental delays at high concentrations.[1][11] This suggests that while it is a potent Hh inhibitor, its overall biological effect profile may differ from other inhibitors.
Conclusion
Confirming the specificity of this compound as a Hedgehog signaling inhibitor requires a combination of rigorous experimental approaches. Evidence from direct binding assays, functional inhibition of the pathway at the transcriptional and protein levels, and distinct mechanistic effects on SMO localization collectively build a strong case for its on-target activity. Furthermore, comprehensive counterscreening against other signaling pathways and protein targets is essential to rule out confounding off-target effects. By following these guidelines, researchers can confidently utilize this compound as a specific tool to investigate Hh signaling and as a potential lead compound for the development of targeted cancer therapies.
References
- 1. Synthesis and biological evaluation of this compound and analogues as inhibitors of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hedgehog signaling pathway | Affinity Biosciences [affbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Switching Hedgehog inhibitors and other strategies to address resistance when treating advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Small-Molecule Inhibitors of the Hedgehog Pathway Targeting Smoothened
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative small-molecule inhibitors to Sant-2 that target the Smoothened (SMO) receptor within the Hedgehog (Hh) signaling pathway. The information presented is supported by experimental data from preclinical and clinical studies, with a focus on quantitative comparisons, detailed experimental methodologies, and visual representations of key concepts.
Introduction to the Hedgehog Pathway and SMO Inhibition
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[1][2] The G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO), is a key transducer of the Hh signal.[3] In the absence of a Hedgehog ligand, the Patched (PTCH1) receptor inhibits SMO activity.[4] Ligand binding to PTCH1 relieves this inhibition, allowing SMO to activate downstream signaling, culminating in the activation of GLI transcription factors that drive the expression of target genes involved in cell proliferation and survival.[1][4]
Small-molecule inhibitors targeting SMO have emerged as a promising class of anti-cancer therapeutics.[5] this compound is one such inhibitor that directly binds to SMO.[6] This guide explores several other notable SMO inhibitors, comparing their efficacy and mechanisms of action to provide a valuable resource for researchers in the field.
Quantitative Comparison of SMO Inhibitors
The following table summarizes the in vitro potency of various small-molecule SMO inhibitors. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | Assay Type | IC50 | Reference(s) |
| Vismodegib (GDC-0449) | SMO | SMO Binding | 3 nM | [7] |
| GLI1 mRNA Inhibition | 1 - 30 nM | [7] | ||
| Sonidegib (LDE-225) | SMO | SMO Binding | 1.3 nM (mouse), 2.5 nM (human) | [8] |
| GLI-luciferase Reporter | - | [5] | ||
| Taladegib (LY2940680) | SMO | SMO Binding | - | [2] |
| Glasdegib (PF-04449913) | SMO | SMO Binding (human) | 4 nM | [8] |
| Saridegib (IPI-926) | SMO | - | - | [2] |
| BMS-833923 (XL-139) | SMO | BODIPY-cyclopamine Binding | 21 nM | [8] |
| Itraconazole | SMO | - | - | [2] |
| Sant-1 | SMO | Shh-LIGHT2 Assay | 20 nM | [8] |
| This compound | SMO | - | - | [6] |
| Cyclopamine | SMO | Hh Cell Assay | 46 nM | [8] |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and laboratory. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of SMO inhibitors are provided below.
GLI-Luciferase Reporter Assay
This assay is widely used to measure the transcriptional activity of the GLI proteins, the terminal effectors of the Hedgehog pathway.[6][9]
Objective: To determine the IC50 of a test compound in inhibiting Hedgehog pathway-mediated transcription.
Materials:
-
NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).[8][10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Low-serum cell culture medium (e.g., DMEM with 0.5% calf serum).[8]
-
Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium (Shh-CM) or Purmorphamine).[8][11]
-
Test inhibitors and control compounds (e.g., this compound, Vismodegib).
-
96-well white, clear-bottom tissue culture plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in a confluent monolayer the following day.[10]
-
Serum Starvation: Once confluent, replace the complete medium with low-serum medium and incubate for 24 hours.[8]
-
Compound Treatment: Add serial dilutions of the test inhibitors to the wells. Include appropriate vehicle controls (e.g., DMSO).
-
Pathway Activation: Add the Hedgehog pathway agonist to all wells except for the negative control wells.[8]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[6][10]
-
Luciferase Assay: Following the manufacturer's instructions for the dual-luciferase reporter assay system, lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.[6][11]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percent inhibition of GLI activity for each inhibitor concentration relative to the agonist-treated control and determine the IC50 value.[6]
BODIPY-Cyclopamine Competitive Binding Assay
This assay directly measures the ability of a test compound to compete with a fluorescently labeled cyclopamine derivative (BODIPY-cyclopamine) for binding to the SMO receptor.[12]
Objective: To determine the binding affinity (e.g., Ki or IC50) of a test compound to the SMO receptor.
Materials:
-
Cells overexpressing the SMO receptor (e.g., HEK293 cells transfected with a SMO expression vector).[12]
-
BODIPY-cyclopamine.
-
Test inhibitors and unlabeled cyclopamine as a positive control.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader or high-content imaging system.
Procedure:
-
Cell Seeding: Seed SMO-overexpressing cells into a 96-well plate.
-
Compound Incubation: Add serial dilutions of the test inhibitor or unlabeled cyclopamine to the wells.
-
Fluorescent Ligand Addition: Add a fixed concentration of BODIPY-cyclopamine to all wells.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified period to reach binding equilibrium.
-
Washing (Optional): Wash the cells with assay buffer to remove unbound fluorescent ligand. Some protocols are no-wash.[4]
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration. The IC50 value is the concentration of the test compound that displaces 50% of the bound BODIPY-cyclopamine.
Cell Proliferation Assay
This assay assesses the effect of SMO inhibitors on the growth of cancer cell lines that are dependent on Hedgehog signaling.[13][14]
Objective: To determine the anti-proliferative effect (e.g., GI50 or IC50) of a test compound.
Materials:
-
Hedgehog-dependent cancer cell line (e.g., medulloblastoma or basal cell carcinoma cell lines).
-
Complete cell culture medium.
-
Test inhibitors and vehicle control.
-
96-well tissue culture plates.
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo).[14][15]
-
Microplate reader (absorbance or luminescence).
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a suitable density.[13]
-
Compound Treatment: After allowing the cells to adhere, add serial dilutions of the test inhibitors to the wells.
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours).[13]
-
Proliferation Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.[14]
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle-treated control and determine the IC50 value.[14]
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key aspects of Hedgehog signaling and inhibitor action.
Caption: Canonical Hedgehog Signaling Pathway.
Caption: Mechanism of SMO Inhibitor Action.
Caption: General Experimental Workflow for SMO Inhibitor Screening.
Conclusion
The landscape of small-molecule inhibitors targeting the Hedgehog pathway is continually expanding, offering a range of alternatives to this compound for researchers. Compounds such as Vismodegib and Sonidegib have progressed to clinical use, demonstrating the therapeutic potential of SMO inhibition.[1][2] This guide provides a foundational comparison of these inhibitors, highlighting their relative potencies and the experimental methodologies used for their characterization. The provided protocols and diagrams serve as a practical resource for the design and execution of further research in this critical area of cancer drug discovery. As new inhibitors emerge and our understanding of resistance mechanisms deepens, continued comparative studies will be essential to advance the development of more effective Hedgehog pathway-targeted therapies.
References
- 1. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance | MDPI [mdpi.com]
- 3. babraham.ac.uk [babraham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. web.stanford.edu [web.stanford.edu]
- 12. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Smoothened antagonist GDC-0449 (Vismodegib) inhibits proliferation and triggers apoptosis in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Sant-2 and Other Benzimidazole-Based Hedgehog Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has emerged as a significant target in oncology due to its aberrant activation in various malignancies. This has spurred the development of numerous inhibitors, with a particular focus on the Smoothened (SMO) receptor, a key transducer in the Hh cascade. Among the diverse chemical scaffolds explored, benzimidazoles have proven to be a fertile ground for the discovery of potent SMO antagonists. This guide provides a comparative study of Sant-2, a notable benzimidazole-based Hh pathway inhibitor, and other prominent inhibitors from the same chemical class, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Smoothened Receptor
The majority of benzimidazole-based inhibitors, including this compound, exert their effects by antagonizing the SMO receptor.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (PTCH) alleviates the inhibition of SMO. This allows SMO to translocate to the primary cilium and initiate a signaling cascade that culminates in the activation of GLI transcription factors, which then regulate the expression of Hh target genes responsible for cell proliferation and survival.[2]
Benzimidazole inhibitors bind to SMO, preventing its conformational change and subsequent activation, thereby blocking the downstream signaling cascade.[3][4] This mechanism is shared by clinically approved SMO inhibitors such as Vismodegib, Sonidegib, and Glasdegib, which, while not all benzimidazoles, provide a benchmark for the efficacy of SMO antagonism.[2][3]
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the reported IC50 values for this compound and other relevant benzimidazole-based Hh pathway inhibitors.
| Inhibitor | Assay Type | Cell Line/Target | IC50 Value | Reference |
| This compound | Gli1 Reporter Gene Assay | Shh-Light II | 97.9 nM | [5] |
| TC-132 | Gli1 Reporter Gene Assay | Shh-Light II | ~80 nM (slightly more potent than this compound) | [6] |
| HH-1 | Gli1 Reporter Assay | - | < 0.1 µM | [3] |
| HH-13 | Gli1 Reporter Assay | SMO-WT | < 0.1 µM | [3] |
| HH-13 | Gli1 Reporter Assay | SMO-D473H (drug-resistant mutant) | < 0.2 µM | [3] |
| HH-20 | Gli1 Reporter Assay | SMO-WT | < 0.1 µM | [3] |
| HH-20 | Gli1 Reporter Assay | SMO-D473H (drug-resistant mutant) | < 0.2 µM | [3] |
| Vismodegib | Gli1 Reporter Assay | SMO-WT | Potent Inhibition | [3] |
| Vismodegib | Gli1 Reporter Assay | SMO-D473H (drug-resistant mutant) | > 60 µM (poor inhibition) | [3] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay format, and incubation time.
Overcoming Drug Resistance
A significant challenge in Hh pathway inhibitor therapy is the emergence of drug resistance, often through mutations in the SMO receptor. The D473H mutation, for instance, confers resistance to first-generation SMO inhibitors like Vismodegib.[3] Notably, the novel benzimidazole derivatives HH-13 and HH-20 have demonstrated potent activity against this resistant mutant, highlighting the potential of this chemical scaffold to overcome clinical resistance.[3]
Experimental Protocols
A fundamental method for quantifying the activity of Hh pathway inhibitors is the Gli-luciferase reporter gene assay . This cell-based assay utilizes a cell line, such as the Shh-Light II (derived from NIH3T3 cells), which has been engineered to express the firefly luciferase gene under the control of a Gli-responsive promoter.[7][8]
Detailed Methodology for Gli-Luciferase Reporter Gene Assay
1. Cell Culture and Seeding:
- Culture Shh-Light II cells in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
- Seed the cells into 96-well plates at a density that allows them to reach confluence at the time of the assay.[9]
2. Compound Treatment and Pathway Activation:
- Prepare serial dilutions of the test inhibitors (e.g., this compound) in a suitable vehicle (e.g., DMSO).
- Add the diluted compounds to the cells.
- Induce Hh pathway activation by adding a source of Sonic Hedgehog ligand, such as conditioned media from Shh-expressing cells, or a SMO agonist like SAG.[7][10]
3. Incubation:
- Incubate the plates for a period sufficient to allow for Gli-mediated luciferase expression, typically 24-48 hours.[7][11]
4. Luciferase Activity Measurement:
- Lyse the cells using a passive lysis buffer.
- Add a luciferase substrate solution to the cell lysate.
- Measure the resulting luminescence using a luminometer. A dual-luciferase system, which includes a co-transfected Renilla luciferase for normalization, is often used to control for variations in cell number and transfection efficiency.[10][12]
5. Data Analysis:
- Normalize the firefly luciferase signal to the Renilla luciferase signal.
- Plot the normalized luciferase activity against the inhibitor concentration.
- Calculate the IC50 value by fitting the data to a dose-response curve.
Visualizing the Hedgehog Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The canonical Hedgehog signaling pathway and the point of intervention for benzimidazole-based inhibitors.
References
- 1. SANT 2 | TargetMol [targetmol.com]
- 2. Phase I Trial of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Refractory, Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]
- 4. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of this compound and analogues as inhibitors of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog [frontiersin.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. web.stanford.edu [web.stanford.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. assaygenie.com [assaygenie.com]
A Comparative Guide to the In Vivo Efficacy of Sant-2 and Sonidegib in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. Small molecule inhibitors targeting the Smoothened (SMO) receptor, a central component of the Hh pathway, have shown promise in preclinical and clinical settings. This guide provides a comparative overview of the in vivo efficacy of two such SMO inhibitors: Sant-2 and sonidegib.
While sonidegib (Odomzo®) is an FDA-approved drug for the treatment of advanced basal cell carcinoma (BCC), this compound is a potent preclinical compound. This guide aims to summarize the available in vivo efficacy data for both molecules, provide detailed experimental methodologies, and visualize the underlying signaling pathway and experimental workflows. It is important to note that direct head-to-head in vivo comparative studies between this compound and sonidegib are not publicly available. Therefore, this guide presents the existing data for each compound to facilitate an informed understanding of their respective in vivo activities.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
Both this compound and sonidegib exert their anti-cancer effects by inhibiting the Hedgehog signaling pathway through the direct binding to the G protein-coupled receptor, Smoothened (SMO). In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits SMO activity. Upon ligand binding to PTCH1, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of target genes involved in cell proliferation and survival.[1][2]
Sonidegib and this compound are both SMO antagonists.[3][4][5] However, they are thought to interact with different sites within the SMO protein. Sonidegib binds to the "drug binding pocket" at the entrance of the transmembrane domain, a site shared with other inhibitors like vismodegib.[3] In contrast, Sant-1, a close analog of this compound, is believed to bind deeper within the 7-transmembrane domain of SMO.[6] This difference in binding sites may have implications for their inhibitory mechanisms and potential for overcoming resistance.
In Vivo Efficacy Data
A direct comparison of the in vivo efficacy of this compound and sonidegib is challenging due to the lack of head-to-head studies. The following tables summarize the available quantitative data for each compound from separate preclinical studies.
Sonidegib: Summary of In Vivo Efficacy
Sonidegib has been evaluated in various preclinical cancer models, demonstrating significant anti-tumor activity. The most relevant data comes from studies in medulloblastoma, a type of brain tumor often driven by aberrant Hedgehog signaling.
| Cancer Model | Animal Model | Dosing Schedule | Efficacy Endpoint | Result | Citation |
| SHH Medulloblastoma | Patient-Derived Xenograft (PDX) Mice | 20 mg/kg, oral gavage, intermittent schedule | Survival | Significant survival benefit compared to vehicle | [3] |
| Medulloblastoma | Allograft Mouse Model (Ptch+/-p53-/-) | 5 mg/kg/day, once daily | Tumor Growth Inhibition (T/C value) | 33% | [1] |
Table 1: Summary of In Vivo Efficacy Data for Sonidegib. T/C value represents the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group.
This compound: Summary of In Vivo Efficacy
| Cancer Model | Animal Model | Dosing Schedule | Efficacy Endpoint | Result | Citation |
| Not Available | Not Available | Not Available | Not Available | Not Available | N/A |
Table 2: Summary of In Vivo Efficacy Data for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of in vivo studies. Below is a generalized protocol for a subcutaneous xenograft model that can be adapted for testing Hedgehog pathway inhibitors like this compound and sonidegib.
General In Vivo Xenograft Protocol
-
Cell Culture and Animal Models:
-
Human cancer cell lines with activated Hedgehog signaling (e.g., medulloblastoma cell lines like Daoy or patient-derived cells) are cultured under standard conditions.
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.
-
-
Tumor Implantation:
-
Cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel to support initial tumor growth.
-
A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a defined volume (e.g., 100-200 µL) is injected subcutaneously into the flank of each mouse.[6]
-
-
Tumor Growth Monitoring and Randomization:
-
Tumor growth is monitored regularly (e.g., 2-3 times per week) by measuring the length and width of the tumor with calipers.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[7][8]
-
Once tumors reach a predetermined average size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.[9]
-
-
Drug Formulation and Administration:
-
Sonidegib: For oral administration, sonidegib can be formulated as a suspension in a vehicle such as 0.5% methylcellulose or a solution in a suitable solvent.[10] The recommended clinical dose is 200 mg once daily, which can be adapted for preclinical models.[11]
-
This compound: Specific formulation details for in vivo administration of this compound are not well-documented. A common approach for similar small molecules is to prepare a suspension in a vehicle like 0.5% methylcellulose with a small percentage of a solubilizing agent like Tween 80 for oral gavage.
-
The drug is administered at the specified dose and schedule (e.g., once daily by oral gavage).
-
-
Efficacy Assessment and Endpoint:
-
Tumor volumes and body weights are measured throughout the study.
-
The primary efficacy endpoints may include tumor growth inhibition (TGI), tumor regression, or an increase in survival time.
-
The study is typically terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.
-
At the end of the study, tumors and other organs may be harvested for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
Sonidegib is a well-characterized SMO inhibitor with proven in vivo efficacy in preclinical models and clinical efficacy in advanced BCC. This compound is a potent in vitro inhibitor of the Hedgehog pathway; however, its in vivo anti-cancer efficacy remains to be thoroughly investigated and documented in publicly available literature. The lack of direct comparative studies necessitates that researchers carefully consider the available data for each compound when designing future preclinical experiments. The experimental protocols and workflow provided in this guide offer a framework for conducting such studies to further elucidate the in vivo potential of novel Hedgehog pathway inhibitors like this compound and to compare their efficacy against established drugs such as sonidegib. Future research, including head-to-head in vivo comparisons, will be critical to fully understand the relative therapeutic potential of these two SMO antagonists.
References
- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of this compound and analogues as inhibitors of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
Safety Operating Guide
Navigating the Disposal of Sant-2: A Guide for Laboratory Professionals
Sant-2: Key Chemical Properties
A summary of the known quantitative data for this compound is presented below. Researchers should note the absence of specific toxicity and environmental hazard data and therefore handle the compound with appropriate caution.
| Property | Value | Source |
| Molecular Formula | C26H26ClN3O4 | [1] |
| Molecular Weight | ~480.0 g/mol | [1] |
| CAS Number | 329196-48-7 | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO, ethanol, or chloroform | [2] |
| Storage | Long-term: -20°C, protected from light | [2][3] |
Experimental Protocol: Standard Operating Procedure for this compound Disposal
This protocol outlines the step-by-step process for the safe disposal of this compound, treating it as a hazardous chemical waste.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves.
-
If there is a risk of generating dust or aerosols, use a fume hood and consider respiratory protection.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "this compound Contaminated Debris."
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a dedicated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," and the solvent(s) used.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
3. Container Management:
-
Keep all waste containers securely closed except when adding waste.
-
Store waste containers in a designated secondary containment bin or tray to prevent spills.
-
Ensure all labels are legible and complete.
4. Disposal Pathway:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste disposal. Never dispose of this compound down the drain or in the regular trash.[4]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
